Product packaging for Alloptaeroxylin(Cat. No.:)

Alloptaeroxylin

Cat. No.: B1642927
M. Wt: 258.27 g/mol
InChI Key: YQAACNBUDADMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alloptaeroxylin has been reported in Cedrelopsis grevei, Harrisonia abyssinica, and Cneorum pulverulentum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1642927 Alloptaeroxylin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAACNBUDADMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alloptaeroxylin: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin, a naturally occurring chromone, has been identified in select plant species within the Ptaeroxylaceae family. This technical guide provides a comprehensive overview of the known botanical sources of this compound and details the methodologies for its extraction and isolation. The document synthesizes available data on the quantitative yields of related compounds, outlines detailed experimental protocols, and presents logical workflows for the purification of this phytochemical. Due to a lack of specific research on the molecular interactions of this compound, a generalized potential signaling pathway for the anti-inflammatory activity of chromones is also discussed, providing a theoretical framework for future investigation.

Natural Sources of this compound

This compound has been primarily isolated from two plant species belonging to the Ptaeroxylaceae family:

  • Ptaeroxylon obliquum (Thunb.) Radlk.: Commonly known as the Sneezewood tree, this species is native to Southern Africa, including South Africa, Zimbabwe, and Mozambique.[1][2][3] The tree can grow to a medium-sized deciduous tree up to 15 meters tall.[1] Traditionally, various parts of the tree have been used for medicinal purposes, including the treatment of inflammation-related ailments like arthritis and rheumatism.[2] this compound has been identified as one of the bioactive compounds present in the heartwood of Ptaeroxylon obliquum.[2]

  • Cedrelopsis grevei Baill.: Known as 'Katrafay' in Madagascar, this tree is endemic to the island.[4][5] It is a tree that can reach up to 28 meters in height and grows in the drier regions of southern Madagascar.[5][6] The bark of Cedrelopsis grevei is traditionally used in baths to relieve muscular fatigue and has been investigated for its essential oil composition.[4][6] Scientific literature confirms the presence of this compound in this species.[4]

Quantitative Analysis

Direct quantitative data on the yield of this compound from its natural sources is not extensively reported in the available literature. However, studies on related chromones from Ptaeroxylon obliquum can provide a valuable benchmark for researchers.

A study focused on the quantification of obliquumol, a chromone closely related to this compound, in the acetone leaf extracts of Ptaeroxylon obliquum. The findings from this research are summarized in the table below.

CompoundPlant SourcePlant PartExtraction SolventYieldReference
ObliquumolPtaeroxylon obliquumDried LeavesAcetone0.14%[1][4]
Essential OilCedrelopsis greveiBarkSteam Distillation0.9 - 1.7%[5]

Note: The yield of obliquumol is presented as a percentage of the dried plant material. The yield of essential oil from Cedrelopsis grevei is provided for context on extractable compounds from this source.

Extraction and Isolation Protocols

The extraction of this compound, like other chromones, generally involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from methodologies reported for the isolation of chromones and related compounds from Ptaeroxylon obliquum and Cedrelopsis grevei.

General Extraction from Plant Material

This protocol outlines the initial extraction of crude extracts from the plant material.

Materials:

  • Dried and powdered plant material (heartwood of Ptaeroxylon obliquum or bark of Cedrelopsis grevei)

  • Hexane

  • Acetone

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • The dried and powdered plant material is subjected to sequential extraction using solvents of increasing polarity.

  • Initially, a defatting step is performed with hexane using a Soxhlet apparatus to remove nonpolar compounds.

  • Following the hexane extraction, the plant material is air-dried to remove residual solvent.

  • The defatted plant material is then extracted with acetone using a Soxhlet apparatus.

  • The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield the crude chromone-containing extract.

Isolation of this compound by Column Chromatography

This protocol describes the separation of individual compounds from the crude extract.

Materials:

  • Crude acetone extract

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for visualization

Procedure:

  • A glass column is packed with silica gel suspended in the initial, least polar mobile phase (e.g., 100% hexane).

  • The crude acetone extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • The column is eluted with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Fractions of the eluate are collected sequentially using a fraction collector.

  • The composition of each fraction is monitored by Thin Layer Chromatography (TLC). TLC plates are spotted with the fractions, developed in an appropriate solvent system, and visualized under a UV lamp.

  • Fractions showing similar TLC profiles and containing the compound of interest (based on comparison with a standard, if available, or further characterization) are pooled together.

  • The pooled fractions are concentrated to yield the isolated compound. Further purification steps, such as recrystallization or preparative HPLC, may be necessary to achieve high purity.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the extraction and isolation of this compound and a hypothetical signaling pathway that may be influenced by chromones, given their known anti-inflammatory properties.

Extraction_and_Isolation_Workflow Start Dried Plant Material (P. obliquum or C. grevei) Soxhlet Soxhlet Extraction (Hexane - Defatting) Start->Soxhlet Soxhlet2 Soxhlet Extraction (Acetone) Soxhlet->Soxhlet2 Evaporation Rotary Evaporation Soxhlet2->Evaporation CrudeExtract Crude Acetone Extract Evaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection and TLC Analysis ColumnChromatography->Fractionation Pooling Pooling of Fractions Fractionation->Pooling FinalProduct Isolated this compound Pooling->FinalProduct

Caption: Workflow for the extraction and isolation of this compound.

Putative_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK This compound This compound (Hypothesized) This compound->IKK Inhibits (Hypothesized) NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus IKK->NFkB_Inhibitor Phosphorylates ProInflammatoryStimulus Pro-inflammatory Stimulus (e.g., LPS) ProInflammatoryStimulus->Receptor GeneExpression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_nucleus->GeneExpression Induces

Caption: A putative anti-inflammatory signaling pathway for chromones.

Biological Activity and Signaling Pathways: A Note on the State of Research

While this compound has been identified as a constituent of Ptaeroxylon obliquum and Cedrelopsis grevei, there is a notable lack of specific research into its biological activities and molecular mechanisms of action in the publicly available scientific literature.

However, the broader class of compounds to which this compound belongs, chromones, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The anti-inflammatory properties of many flavonoids and chromones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

The second diagram above illustrates a generalized and hypothetical mechanism by which a chromone like this compound could exert anti-inflammatory effects. This is often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In this pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB and the release of NF-κB, which can then translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that some chromones may inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.

It is critical to emphasize that this pathway is a generalized representation for chromones and has not been specifically validated for this compound. Further research, including in vitro and in vivo studies, as well as molecular docking and target identification, is required to elucidate the specific biological activities and signaling pathways associated with this compound.

Conclusion

This compound is a chromone naturally present in Ptaeroxylon obliquum and Cedrelopsis grevei. While quantitative data for this compound itself is scarce, methodologies for the extraction and isolation of related compounds provide a solid foundation for its purification. The biological activities and molecular targets of this compound remain largely unexplored, presenting a promising area for future research. The protocols and workflows outlined in this guide are intended to support researchers in the isolation of this compound for further investigation into its potential therapeutic applications.

References

A Comprehensive Technical Review of Alloptaeroxylin and Its Derivatives from Ptaeroxylon obliquum

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth review of Alloptaeroxylin, a naturally occurring chromone, and its related compounds isolated from the plant Ptaeroxylon obliquum. Due to the limited specific research on this compound, this document focuses primarily on its methylated derivative, O-methylthis compound, and other bioactive chromones from the same source, such as obliquumol (ptaeroxylinol acetate), as surrogates to infer its potential biological activities and mechanisms. This guide consolidates available data on their chemical structure, synthesis, and biological activities, including anti-inflammatory, antifungal, and antihypertensive properties. Detailed experimental protocols for key assays, quantitative data organized into structured tables, and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a chromone, a class of heterocyclic compounds characterized by a benzo-γ-pyrone skeleton. It is a natural product isolated from the heartwood of Ptaeroxylon obliquum, commonly known as sneezewood. While research specifically targeting this compound is scarce, studies on its derivatives and other co-occurring chromones from Ptaeroxylon obliquum have revealed a range of promising biological activities. This guide aims to provide a comprehensive overview of the current knowledge on these compounds, with a focus on O-methylthis compound, to facilitate a deeper understanding of their therapeutic potential.

Chemical Structure and Properties

The core structure of this compound is based on the chromone ring system. The structure of its methylated derivative, O-methylthis compound, has been elucidated through spectroscopic methods.

Spectroscopic Data

Detailed spectroscopic data for O-methylthis compound is crucial for its identification and characterization. While a complete dataset is not available in a single source, the following table summarizes reported NMR and other spectroscopic information.

Spectroscopic Data for O-methylthis compound
Technique Observed Peaks/Signals
¹H NMR (CDCl₃)δ 1.43 (s, 6H, 2xCH₃), 3.89 (s, 3H, OCH₃), 5.54 (d, J=10.0 Hz, 1H), 6.29 (s, 1H), 6.88 (d, J=10.0 Hz, 1H), 6.89 (s, 1H)[1]
¹³C NMRData not explicitly found in the searched literature.
Mass SpectrometryHigh-resolution MS confirmed the molecular formula.[1]
Infrared (IR)Data not explicitly found in the searched literature for O-methylthis compound. For a related dihydro derivative, a band at 1715 cm⁻¹ (lactone C=O) was reported.[2]
UV-Visλmax (nm): 340, 305 (sh), 275 (sh), 265, 225, 218 (sh)[1]

Isolation and Synthesis

Isolation of Chromones from Ptaeroxylon obliquum

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for extracting and isolating chromones from Ptaeroxylon obliquum can be outlined based on common phytochemical practices.

Experimental Workflow for Isolation

G plant Dried Plant Material (Ptaeroxylon obliquum) extraction Solvent Extraction (e.g., acetone, chloroform) plant->extraction filtration Filtration/Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., preparative TLC, HPLC) fractions->purification isolated_compounds Isolated Chromones (e.g., O-methylthis compound) purification->isolated_compounds

Caption: General workflow for the isolation of chromones.

Protocol:

  • Plant Material Preparation: Dried and powdered leaves or heartwood of Ptaeroxylon obliquum are used as the starting material.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as acetone or chloroform, using methods like maceration or Soxhlet extraction.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate) to separate compounds based on polarity.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.

Synthesis of Dihydro this compound Methyl Ether

A single-step synthesis for dihydro this compound methyl ether has been reported.[2]

Reaction Scheme: A mixture of the corresponding hydroxy-2,2-dimethylchroman and ethyl acetoacetate in diphenyl ether is refluxed.

Experimental Protocol:

  • A mixture of the appropriate hydroxy-2,2-dimethylchroman (3 mmol) and ethyl acetoacetate (0.36 ml, 3 mmol) in diphenyl ether (3 ml) is refluxed for 2 hours.[2]

  • Excess diphenyl ether is removed under reduced pressure.[2]

  • The reaction mixture is cooled, poured onto crushed ice, and stirred.[2]

  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is evaporated.[2]

  • The resulting solid, a mixture of dihydropyranocoumarin and dihydropyranochromone, is separated by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system.[2]

Biological Activities

Chromones from Ptaeroxylon obliquum have demonstrated a variety of biological activities, suggesting the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

O-methylthis compound and other compounds from P. obliquum have shown significant anti-inflammatory effects.

Compound Assay Result (IC₅₀) Reference
O-methylthis compound15-Lipoxygenase (15-LOX) Inhibition18.30 µg/mL[3]
Obliquumol15-Lipoxygenase (15-LOX) Inhibition3.66 µg/mL[3]
Lupeol and β-amyrin mixture15-Lipoxygenase (15-LOX) Inhibition11.30 µg/mL[3]

Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

  • Enzyme and Substrate Preparation: Lipoxygenase from soybean (Glycine max) and linoleic acid are used as the enzyme and substrate, respectively.[4][5]

  • Incubation: The enzyme is pre-incubated with the test compound (or standard inhibitor, e.g., quercetin) at 25°C for 5 minutes.[4][5]

  • Reaction Initiation: Linoleic acid is added to the mixture, and the reaction is incubated at 25°C for 20 minutes in the dark.[4][5]

  • Termination and Detection: The reaction is stopped by adding a FOX (Ferrous Oxidation-Xylenol Orange) reagent. The formation of the Fe³⁺/xylenol orange complex is measured spectrophotometrically at 560 nm.[4][5]

  • Calculation: The percentage of inhibition of hydroperoxide production is calculated from the absorbance values.

Potential Anti-inflammatory Signaling Pathways Chromones, like other flavonoids, may exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB activates p_IkB->NFkB releases DNA DNA p_NFkB->DNA translocates to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates p_MAPK p-MAPK MAPK->p_MAPK p_MAPK->DNA activates transcription factors Chromones Chromones (e.g., O-methylthis compound) Chromones->IKK inhibits Chromones->MAPKKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Proinflammatory_Genes induces

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by chromones.

Antifungal Activity

Obliquumol (ptaeroxylinol acetate) has demonstrated significant antifungal activity.

Compound Fungal Species Result (MIC) Reference
ObliquumolCandida albicans2 - 16 µg/mL[6]
ObliquumolCryptococcus neoformans4.9 µM[7]
Lupeol and β-amyrin mixtureCandida albicans16 µg/mL[6]
Lupeol and β-amyrin mixtureCryptococcus neoformans16 µg/mL[6]

Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)

  • Inoculum Preparation: Fungal cultures are grown overnight, and the cell concentration is adjusted to a standard density (e.g., 0.5 McFarland standard).[8][9]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[8][9]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.[8][9]

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[8]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[9]

Potential Antifungal Mechanism of Action The antifungal mechanism of chromones may involve the disruption of the fungal cell membrane, inhibition of biofilm formation, and interference with hyphal growth.

G Chromones Chromones Membrane Fungal Cell Membrane Disruption Chromones->Membrane Biofilm Inhibition of Biofilm Formation Chromones->Biofilm Hyphae Inhibition of Hyphal Growth Chromones->Hyphae Fungal_Death Fungal Cell Death/Inhibition Membrane->Fungal_Death Biofilm->Fungal_Death Hyphae->Fungal_Death

Caption: Potential antifungal mechanisms of chromones.

Antihypertensive Activity

"Methylthis compound" has been reported to exhibit antihypertensive effects, although the specific isomer and detailed data are limited.

Experimental Protocol: In Vivo Antihypertensive Assay in Rats

  • Induction of Hypertension: Hypertension is induced in rats, for example, by administering a high-salt diet or using a two-kidney, one-clip (2K1C) model.[10][11]

  • Compound Administration: The test compound is administered orally or via injection to the hypertensive rats.[10]

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored over a period of time using a non-invasive tail-cuff method or direct arterial cannulation.[10][11]

  • Data Analysis: The changes in blood pressure in the treated group are compared to a control group to determine the antihypertensive effect.

Conclusion and Future Perspectives

The available evidence strongly suggests that chromones from Ptaeroxylon obliquum, particularly O-methylthis compound and obliquumol, possess significant anti-inflammatory and antifungal properties. The antihypertensive potential of methylthis compound also warrants further investigation. However, the lack of comprehensive studies on this compound itself represents a significant knowledge gap.

Future research should focus on:

  • The definitive isolation and complete structural elucidation of this compound.

  • A thorough investigation of the biological activities of pure this compound, including quantitative assessments of its efficacy and cytotoxicity.

  • Elucidation of the specific molecular mechanisms and signaling pathways modulated by these chromones.

  • In vivo studies to validate the therapeutic potential of these compounds in animal models of inflammatory diseases, fungal infections, and hypertension.

This guide provides a solid foundation for researchers to build upon, highlighting the potential of this compound and its derivatives as lead compounds for the development of novel therapeutic agents. The detailed protocols and summarized data presented herein are intended to streamline future research efforts in this promising area of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to the Putative Alloptaeroxylin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alloptaeroxylin, a notable oxepinochromone, presents a complex biosynthetic puzzle. While the complete pathway has yet to be fully elucidated in a single organism, extensive research into the biosynthesis of related chromones and other natural products allows for the construction of a putative and chemically rational biosynthetic pathway. This guide synthesizes the available biochemical knowledge to propose a multi-step enzymatic route to this compound, commencing with the formation of the chromone core and proceeding through a series of tailoring reactions. We provide an overview of the key enzyme classes likely involved, quantitative data from analogous systems to inform future research, detailed experimental protocols for pathway elucidation, and visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, leading to a chromone scaffold, which is subsequently modified by a series of tailoring enzymes. The proposed pathway can be dissected into three main stages:

  • Formation of the Chromone Core (Noreugenin): The pathway likely initiates with the synthesis of noreugenin (5,7-dihydroxy-2-methylchromone), a common precursor for many chromones. This reaction is catalyzed by a type III polyketide synthase (PKS).

  • Prenylation of the Chromone Core: An aromatic prenyltransferase (PT) is proposed to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the noreugenin scaffold.

  • Formation of the Oxepine Ring and Final Modifications: The final steps are thought to involve the oxidative cyclization of the prenyl group to form the characteristic oxepine ring, a reaction likely catalyzed by a cytochrome P450 monooxygenase (CYP450), followed by methylation.

A diagram of the proposed biosynthetic pathway is presented below.

This compound Biosynthesis Pathway cluster_0 Stage 1: Chromone Core Formation cluster_1 Stage 2: Prenylation cluster_2 Stage 3: Oxepine Ring Formation & Methylation Malonyl_CoA 5 x Malonyl-CoA Noreugenin Noreugenin (5,7-dihydroxy-2-methylchromone) Malonyl_CoA->Noreugenin Pentaketide Chromone Synthase (PCS) Prenylnoreugenin 6-Prenylnoreugenin Noreugenin->Prenylnoreugenin Aromatic Prenyltransferase + DMAPP Arene_Oxide_Intermediate Arene Oxide Intermediate Prenylnoreugenin->Arene_Oxide_Intermediate Cytochrome P450 Monooxygenase (CYP450) Ptaeroxylin Ptaeroxylin Arene_Oxide_Intermediate->Ptaeroxylin Epoxide Hydrolase / Rearrangement This compound This compound Ptaeroxylin->this compound O-Methyltransferase (OMT) + SAM

A proposed biosynthetic pathway for this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, we can infer potential characteristics from well-studied analogous enzymes.

Enzyme ClassProposed RoleSubstratesProductsRepresentative Km (µM)Representative kcat (s-1)Source Organism (Analogous Enzyme)
Pentaketide Chromone Synthase (PCS)Formation of the chromone coreMalonyl-CoANoreugenin29.08Not ReportedSaposhnikovia divaricata (SdPT)
Aromatic Prenyltransferase (PT)C-prenylation of the chromone scaffoldNoreugenin, DMAPP6-Prenylnoreugenin29.08Not ReportedSaposhnikovia divaricata (SdPT)[1]
Cytochrome P450 Monooxygenase (CYP450)Oxidative cyclization to form the oxepine ring6-PrenylnoreugeninArene Oxide IntermediateNot ReportedNot ReportedGeneral (CYP-catalyzed epoxidation)[2][3][4][5]
O-Methyltransferase (OMT)Methylation of the hydroxyl groupPtaeroxylin, S-adenosylmethionine (SAM)This compound50-150 (for hydroxylated flavonoids)0.1-5.0Arabidopsis thaliana

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that of this compound requires a systematic approach involving gene identification, heterologous expression, and in vitro characterization of the involved enzymes.

The following diagram illustrates a typical workflow for the identification and characterization of biosynthetic enzymes.

Experimental Workflow cluster_0 Gene Discovery cluster_1 Enzyme Production cluster_2 Functional Characterization Transcriptome_Sequencing Transcriptome Sequencing of this compound-producing plant Candidate_Gene_Identification Candidate Gene Identification (PKS, PT, CYP450, OMT) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Putative Substrates Protein_Purification->Enzyme_Assay Product_Identification Product Identification (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis Product_Identification->Kinetic_Analysis

Workflow for enzyme identification and characterization.
  • Gene Cloning:

    • Amplify the candidate gene from cDNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[6][7]

    • Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1-5 µg of purified PCS enzyme

    • 50-100 µM malonyl-CoA

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Extraction: Centrifuge to separate the phases and collect the upper ethyl acetate layer. Repeat the extraction twice.

  • Analysis: Evaporate the pooled ethyl acetate extracts to dryness and redissolve the residue in a small volume of methanol. Analyze the products by HPLC and LC-MS.

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 0.5 mL containing:

    • 0.1 M potassium phosphate buffer (pH 7.4)

    • 50 µM of the putative substrate (e.g., 6-prenylnoreugenin)

    • 10 mM MgCl₂

    • An NADPH regenerating system (e.g., 10 mM glucose-6-phosphate, 1 mM NADP⁺, 1 U/mL glucose-6-phosphate dehydrogenase)

    • Reconstituted CYP450 system (e.g., purified CYP450 and its reductase partner in liposomes or microsomes containing the expressed CYP450).[8]

  • Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Start the reaction by adding the substrate. Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or ethyl acetate. Vortex and centrifuge to pellet the protein.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for HPLC or LC-MS analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a rational framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and characterization of the key enzymes, particularly the pentaketide chromone synthase, the aromatic prenyltransferase, and the cytochrome P450 monooxygenase responsible for the formation of the oxepine ring. The experimental protocols outlined in this guide provide a clear path forward for these investigations. A thorough understanding of this pathway will not only be of fundamental biochemical interest but could also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

Alloptaeroxylin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin is a naturally occurring chromone, a class of oxygen-containing heterocyclic compounds. While research on this specific compound is limited, its structural similarity to other flavonoids and chromones, such as ptaeroxylin, suggests potential biological activities of interest to the fields of pharmacology and drug development. This technical guide provides a summary of the available information on the chemical structure and properties of this compound and its derivatives, outlines a general synthetic approach based on related compounds, and discusses its potential biological activities within the broader context of flavonoids.

Chemical Structure and Properties

The precise physicochemical and spectroscopic data for this compound are not extensively documented in publicly available literature. However, information on closely related compounds, such as O-methyl-alloptaeroxylin and dihydro-alloptaeroxylin, provides valuable insights into its chemical nature.

Chemical Structure:

The core structure of this compound belongs to the pyranochromone class.

Physicochemical Properties:

PropertyValueCompound
IUPAC Name 5-methoxy-2,8,8-trimethyl-4H,8H-pyrano[2,3-f]chromen-4-oneO-methyl-alloptaeroxylin
Molecular Formula C₁₆H₁₆O₄O-methyl-alloptaeroxylin
SMILES CC1=CC(=O)C2=C(OC(C)(C)C=C2)C3=C1OC=C3OCO-methyl-alloptaeroxylin
InChI InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3O-methyl-alloptaeroxylin
Melting Point 237-238 °CDihydro-alloptaeroxylin

Spectroscopic Data:

Detailed spectroscopic data for this compound is not available. The following are simulated ¹H NMR and ¹³C NMR data for O-methyl-alloptaeroxylin.

  • ¹H NMR (400 MHz, CDCl₃, simulated): Chemical shifts (δ) are expected for aromatic protons, methyl groups, and protons of the pyran ring.

  • ¹³C NMR (100 MHz, CDCl₃, simulated): Signals would correspond to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the pyran ring and methyl groups.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not fully described in the available literature. However, a general approach can be inferred from the synthesis of its derivatives and related pyranochromones.

General Synthetic Workflow:

The synthesis of the pyranochromone core typically involves the condensation of a substituted phenol with a β-ketoester, followed by cyclization. For this compound, a potential precursor would be a suitably substituted hydroxy-chroman.

Synthesis_Workflow A Substituted Hydroxy-Chroman C Condensation A->C B Ethyl Acetoacetate B->C D Dihydropyranochromone Intermediate C->D E Dehydrogenation D->E F This compound E->F

A generalized synthetic workflow for this compound.
Experimental Protocol for Dihydro-alloptaeroxylin Methyl Ether:

A reported synthesis for a related compound involves the following steps[1]:

  • Condensation: A mixture of the appropriate hydroxy-2,2-dimethylchroman and ethyl acetoacetate in diphenyl ether is refluxed for 2 hours.

  • Work-up: The excess diphenyl ether is removed under reduced pressure. The reaction mixture is then cooled, poured onto crushed ice, and extracted with ethyl acetate.

  • Purification: The resulting solid, a mixture of dihydropyranocoumarin and dihydropyranochromone, is separated by column chromatography on silica gel.

Demethylation of the resulting methyl ether using anhydrous AlCl₃ in acetonitrile yields the corresponding chroman[1].

Biological Activity

Specific studies on the biological activity of this compound are scarce. However, as a member of the flavonoid family, it is predicted to possess antioxidant, anti-inflammatory, and anticancer properties.[2][3][4]

Antioxidant Activity:

Flavonoids are known to act as antioxidants through several mechanisms, including scavenging of reactive oxygen species (ROS) and chelation of metal ions involved in free radical generation.[2]

Antioxidant_Mechanism A This compound C Neutralization A->C D Metal Ion Chelation A->D E Inhibition of Oxidative Enzymes A->E B Reactive Oxygen Species (ROS) B->C

Potential antioxidant mechanisms of this compound.
Anti-inflammatory Activity:

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate signaling pathways such as NF-κB.[4]

Anti_inflammatory_Pathway A Inflammatory Stimuli B Signaling Pathways (e.g., NF-κB) A->B C Pro-inflammatory Gene Expression B->C D Inflammation C->D E This compound E->B Inhibition

Potential anti-inflammatory signaling pathway modulation.
Anticancer Activity:

Many flavonoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. Derivatives of the related compound alloxanthoxyletin have shown cytotoxic potential against certain cancer cell lines.

Conclusion and Future Directions

This compound remains a relatively understudied natural product. While its chemical class suggests a range of promising biological activities, further research is required to isolate or synthesize the pure compound and comprehensively evaluate its physicochemical properties and pharmacological potential. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for isolating this compound from natural sources or establishing a robust synthetic route.

  • Structural Elucidation: Complete characterization using modern spectroscopic techniques (NMR, MS, IR).

  • Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, and anticancer activities using a panel of in vitro and in vivo assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

Such research will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.

References

Alloptaeroxylin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin, a naturally occurring chromone, has garnered significant interest within the scientific community for its diverse biological activities. First isolated from the heartwood of the sneezewood tree, Ptaeroxylon obliquum, this compound has demonstrated promising antifungal, antimycobacterial, and antiproliferative properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and synthesis, a compilation of its biological activity through comprehensive data tables, and an exploration of its potential mechanisms of action, including relevant signaling pathways.

Discovery and Historical Context

This compound was first discovered and isolated in 1966 by F. M. Dean and D. A. H. Taylor from the heartwood of the East African timber tree, Ptaeroxylon obliquum[1][2]. This tree, commonly known as sneezewood, is native to Southern Africa and has a history of traditional medicinal use. The wood itself is known for its extreme durability and resistance to termites.[3] The discovery of this compound was part of a broader investigation into the chemical constituents of East African timbers.[1][2] Alongside this compound, several other chromones and phenolic compounds were identified from Ptaeroxylon obliquum, including ptaeroxylin and O-methylthis compound.[3][4] The name Ptaeroxylon is derived from the Greek words "ptaero" (sneeze) and "xylon" (wood), a reference to the wood's ability to cause sneezing.

Experimental Protocols

Isolation of this compound from Ptaeroxylon obliquum

The following is a generalized protocol for the isolation of this compound from the heartwood of Ptaeroxylon obliquum, based on early phytochemical studies.

Materials:

  • Dried and milled heartwood of Ptaeroxylon obliquum

  • Solvents: Hexane, Chloroform, Acetone, Methanol

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Crystallization solvents (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Extraction: The dried and powdered heartwood is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, acetone, and then methanol. The majority of chromones, including this compound, are typically found in the chloroform and acetone extracts.[4]

  • Fractionation: The crude chloroform or acetone extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then subjected to column chromatography on silica gel.

  • Chromatographic Separation: The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.

  • Identification and Purification: Fractions showing the presence of this compound (identified by comparison with known standards or by spectroscopic analysis) are combined and concentrated.

  • Crystallization: The purified fraction is then crystallized from a suitable solvent or solvent mixture (e.g., petroleum ether-ethyl acetate) to yield pure this compound.

Experimental Workflow for Isolation:

experimental_workflow plant Ptaeroxylon obliquum heartwood extraction Solvent Extraction (Hexane, Chloroform, Acetone) plant->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Fraction Collection & TLC Analysis fractionation->purification crystallization Crystallization purification->crystallization product Pure this compound crystallization->product

A generalized workflow for the isolation of this compound.
Total Synthesis of this compound and its Analogs

General Synthetic Approach: The synthesis typically involves the condensation of a suitably substituted hydroxy-2,2-dimethyl chroman with ethyl acetoacetate in the absence of a condensing agent.[4] This reaction often yields a mixture of dihydropyranocoumarins and dihydropyranochromones, which can then be separated chromatographically. Demethylation of the resulting methyl ether of dihydro this compound would then yield dihydro this compound.[4]

Illustrative Synthetic Scheme:

synthesis_scheme start Hydroxy-2,2-dimethyl chroman derivative condensation Condensation start->condensation reagent Ethyl Acetoacetate reagent->condensation mixture Mixture of Dihydropyrano- coumarin & Dihydropyrano- chromone condensation->mixture separation Chromatographic Separation mixture->separation precursor Dihydro this compound methyl ether separation->precursor demethylation Demethylation (e.g., AlCl3-CH3CN) precursor->demethylation product Dihydro this compound demethylation->product PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

References

Spectroscopic and Biological Insights into Alloptaeroxylin and Related Chromones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alloptaeroxylin is a naturally occurring chromone that has garnered interest within the scientific community due to its presence in medicinal plants, notably from the genus Ptaeroxylon. Chromones, a class of benzopyran-4-one derivatives, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of compounds closely related to this compound, outlines detailed experimental protocols for their analysis, and presents conceptual diagrams of their isolation and biological activities. While specific spectroscopic data for this compound is scarce in publicly available literature, this guide utilizes data from its close structural analogues, ptaeroxylinol and O-methylthis compound, to provide a detailed understanding of the spectroscopic characteristics of the this compound core.

Spectroscopic Data

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the summarized spectroscopic data for key this compound-related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of Ptaeroxylinol

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-57.85s-
H-106.09s-
H-113.45d11.0
H-113.33d11.0
H-124.63t11.0
2-CH₃2.36s-
8-CH₃1.46s-
8-CH₃1.46s-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of Ptaeroxylinol

PositionChemical Shift (δ) ppm
C-2164.6
C-3115.9
C-4182.8
C-4a108.7
C-5125.4
C-6155.9
C-7158.2
C-871.1
C-8a106.7
C-999.3
C-10167.2
C-1165.7
C-12138.0
2-CH₃20.5
8-CH₃21.1
8-CH₃21.1

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data for chromone derivatives generally show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for the this compound Core

Wavenumber (cm⁻¹)Functional Group
~3400O-H (Alcohol)
~2970-2850C-H (Aliphatic)
~1650C=O (γ-pyrone)
~1600, 1480C=C (Aromatic)
~1250, 1050C-O (Ether/Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
PtaeroxylinolC₁₅H₁₄O₅275.0919275.0918

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound-related chromones.

Isolation of Chromones from Ptaeroxylon obliquum
  • Extraction: Dried and powdered plant material (heartwood or leaves) is extracted with a suitable solvent, such as acetone or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Fractionation: The crude extract is concentrated under reduced pressure and then subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components based on their polarity.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

  • Data Processing: The acquired data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the pure compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.

  • Data Acquisition: High-resolution mass spectra are acquired using a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of chromones from a plant source.

experimental_workflow plant_material Plant Material (Ptaeroxylon obliquum) extraction Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Purification (Prep. TLC/HPLC) fractions->purification pure_compound Pure Compound (this compound analogue) purification->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR (1H, 13C, 2D) structural_elucidation->nmr ir IR structural_elucidation->ir ms MS (HRMS) structural_elucidation->ms

Isolation and Characterization Workflow
Biological Activities of Chromones from Ptaeroxylon obliquum

Chromones isolated from Ptaeroxylon obliquum have been reported to exhibit a range of biological activities. The diagram below provides a conceptual overview of these activities.[1][2]

biological_activities cluster_activities Biological Activities chromones Chromones from Ptaeroxylon obliquum (e.g., this compound) antifungal Antifungal Activity chromones->antifungal antihypertensive Antihypertensive Effects chromones->antihypertensive antioxidant Antioxidant Activity chromones->antioxidant antiplasmodial Antiplasmodial Activity chromones->antiplasmodial cardiac_depressant Cardiac-Depressant Activity chromones->cardiac_depressant

Reported Biological Activities

Conclusion

This technical guide consolidates the available spectroscopic information for chromones closely related to this compound, providing a valuable resource for researchers in natural product chemistry and drug development. The detailed experimental protocols offer a practical framework for the isolation and characterization of these compounds. The visualized workflows and biological activities provide a clear and concise overview of the current state of research. Further investigation into the specific biological mechanisms of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Alloptaeroxylin: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloptaeroxylin is a naturally occurring pyranocoumarin found in plants such as Ptaeroxylon obliquum. While direct extensive research on this compound is limited, studies on closely related compounds and extracts of plants containing it suggest a promising profile of biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the screening methodologies and available data to facilitate further research and drug development efforts centered on this compound. The data presented herein is primarily derived from studies on O-methylthis compound and extracts of Ptaeroxylon obliquum, serving as a valuable proxy for the potential activities of this compound.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data obtained from in vitro biological activity screenings. It is important to note that these values are for O-methylthis compound and extracts of Ptaeroxylon obliquum and should be considered indicative of the potential activity of this compound.

Table 1: Cytotoxic Activity of Ptaeroxylon obliquum Acetone Extracts

Cell LineIC50 (µg/mL)
HepG2 (Hepatocellular Carcinoma)8 - 200
HeLa (Cervical Cancer)> 100

Data from acetone extracts of P. obliquum leaves, which contain a mixture of compounds including this compound derivatives.

Table 2: Anti-inflammatory Activity of O-methylthis compound and Ptaeroxylon obliquum Extracts

AssayTest SubstanceIC50 (µg/mL)
15-Lipoxygenase (15-LOX) InhibitionP. obliquum Acetone Extracts5.7 - 10.4
15-Lipoxygenase (15-LOX) InhibitionObliquumol (from P. obliquum)3.66

Table 3: Antioxidant Activity of Ptaeroxylon obliquum Water Extracts

AssayIC50 (µg/mL)
ABTS Radical Scavenging29.06
DPPH Radical Scavenging43.4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or plant extract

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound (this compound/extract) in the complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: 15-Lipoxygenase (15-LOX) Inhibition

This assay measures the ability of a compound to inhibit the activity of the 15-lipoxygenase enzyme, which is involved in the inflammatory pathway.

Materials:

  • Soybean 15-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (this compound/extract)

  • 96-well UV plate

  • UV-Vis microplate reader

Protocol:

  • Prepare a solution of the 15-LOX enzyme in borate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or a positive control (e.g., Quercetin).

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes at room temperature. The formation of the conjugated diene product from linoleic acid results in an increase in absorbance.

  • Calculate the percentage of inhibition of the enzyme activity and determine the IC50 value.

Antioxidant Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound (this compound/extract)

  • Methanol

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare different concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., HepG2, HeLa) incubation Incubation with Compound (48-72 hours) cell_culture->incubation compound_prep Compound Dilution (this compound/Extract) compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan (DMSO) mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (570 nm) formazan_dissolution->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Hypothetical Anticancer Signaling Pathway of this compound

Based on the known activities of related pyranocoumarins and flavonoids, a plausible mechanism of action for this compound's anticancer effects involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Hypothetical signaling pathways modulated by this compound leading to anticancer effects.

Alloptaeroxylin Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alloptaeroxylin and its related compounds, primarily isolated from the South African sneezewood tree, Ptaeroxylon obliquum (Thunb.) Radlk., represent a class of chromone derivatives with emerging therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound, its naturally occurring analogues, and a limited number of derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. While research into specific synthetic derivatives of this compound is limited, this guide consolidates the existing data on the natural compounds to inform future research and development efforts.

Core Compounds and Chemical Structures

This compound belongs to the pyranochromone class of natural products. Its core structure and those of its closely related, co-isolated analogues are presented below.

  • This compound: A pyranochromone that is a constituent of Ptaeroxylon obliquum.

  • O-methylthis compound: The methylated derivative of this compound, also isolated from Ptaeroxylon obliquum.

  • Ptaeroxylin: A structurally related oxepinochromone found in the same plant species.[1]

  • Ptaeroxylinol and Obliquumol (Ptaeroxylinol Acetate): Further oxepinochromone analogues from Ptaeroxylon obliquum.

  • Eranthin: An oxepinochromone analogue.

Biological Activities and Quantitative Data

Extracts from Ptaeroxylon obliquum, rich in this compound and its analogues, have demonstrated a range of biological activities, including anti-inflammatory, antiproliferative, antifungal, and antimycobacterial effects.[2] The primary activities of the isolated compounds are summarized below.

Anti-inflammatory Activity

Compounds isolated from Ptaeroxylon obliquum have shown significant anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators and pathways. Specifically, these compounds have been observed to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[2] Furthermore, they appear to modulate the NF-κB signaling pathway and reduce the secretion of pro-inflammatory cytokines.[2]

Antiproliferative Activity

O-methylthis compound has been evaluated for its cytotoxic effects against human cancer cell lines. The available quantitative data is presented in the table below.

CompoundCell LineActivityIC50 (µg/mL)
O-methylthis compoundHepG2 (Hepatocarcinoma)Cytotoxic52 - 539
O-methylthis compoundHeLa (Cervical Cancer)Cytotoxic189 - 247
15-Lipoxygenase (15-LOX) Inhibitory Activity

Obliquumol, an analogue of this compound, has demonstrated potent inhibitory activity against 15-lipoxygenase, an enzyme implicated in inflammation.

CompoundEnzymeActivityIC50 (µg/mL)
Obliquumol15-LipoxygenaseInhibitory3.66

Experimental Protocols

Synthesis of Dihydro this compound Methyl Ether

A one-step synthesis for dihydro this compound methyl ether has been reported.[3]

Procedure:

  • A mixture of the appropriate hydroxy-2,2-dimethylchroman (3 mmol) and ethyl acetoacetate (3 mmol, 0.36 mL) in diphenyl ether (3 mL) is refluxed for 2 hours.[3]

  • The excess diphenyl ether is removed under reduced pressure.[3]

  • The reaction mixture is cooled and poured onto crushed ice (30g) with stirring.[3]

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous Na2SO4.[3]

  • The solvent is distilled off, and the resulting solid, a mixture of dihydropyrano coumarins and dihydropyrano chromones, is separated by column chromatography on silica gel using a petroleum ether:ethyl acetate mixture.[3]

Demethylation of the methyl ether to yield dihydro this compound can be achieved using anhydrous AlCl3 in acetonitrile.[3]

Synthesis of Ptaeroxylin

An improved synthesis of the related oxepinochromone, ptaeroxylin, has been described.[1]

Starting Material: Noreugenin (5,7-Dihydroxy-2-methyl-4H-chromen-4-one)

Key Steps:

  • Synthesis of Noreugenin: A mixture of 2,4,6-trihydroxyacetophenone (16.11 mmol) and sodium acetate (16.11 mmol) in acetic anhydride is heated in a microwave reactor. The resulting solid is then refluxed in an aqueous potassium carbonate solution and subsequently acidified.[1]

  • Selective Protection and Allylation: The synthesis proceeds through selective protection of the hydroxyl groups, followed by allylation.

  • Claisen Rearrangement: A Claisen rearrangement is carried out under microwave conditions.

  • Alkylation and Ring-Closing Metathesis: The intermediate is alkylated with an appropriate allyl bromide, followed by a ring-closing metathesis reaction using Grubbs' I catalyst to form the oxepinochromone ring system.[1]

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways directly modulated by this compound and its derivatives are still under investigation. However, studies on extracts of Ptaeroxylon obliquum and related flavonoids suggest a mechanism of action centered on the inhibition of the inflammatory response.

The anti-inflammatory effects are likely mediated through the downregulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes such as COX-2 and iNOS (inducible nitric oxide synthase).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_intervention Intervention Stimulus Stimulus NF_kB_Pathway NF-κB Pathway Stimulus->NF_kB_Pathway COX2_iNOS COX-2 & iNOS Expression NF_kB_Pathway->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Pathway->Cytokines Inflammation Inflammatory Response COX2_iNOS->Inflammation Cytokines->Inflammation Alloptaeroxylin_Analogues This compound & Analogues Alloptaeroxylin_Analogues->NF_kB_Pathway Inhibition

Caption: Proposed Anti-inflammatory Mechanism of Action.

Experimental and Logical Workflows

The general workflow for the discovery and evaluation of novel this compound derivatives and analogues follows a standard drug discovery pipeline.

experimental_workflow Start Start Isolation Isolation from Ptaeroxylon obliquum or Chemical Synthesis Start->Isolation Characterization Structural Characterization (NMR, MS, etc.) Isolation->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Characterization->In_Vitro_Screening Data_Analysis Quantitative Data Analysis (IC50 determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Lead_Identification->Mechanism_Studies Promising Activity Analogue_Synthesis Analogue Synthesis & SAR Studies Lead_Identification->Analogue_Synthesis Promising Activity End End Lead_Identification->End No Promising Activity In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies Analogue_Synthesis->In_Vitro_Screening In_Vivo_Studies->End

Caption: General Experimental Workflow for Drug Discovery.

Conclusion and Future Directions

This compound and its naturally occurring analogues from Ptaeroxylon obliquum present a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. However, the current body of literature is limited. Future research should focus on:

  • Total Synthesis of this compound: Development of a robust and efficient synthetic route to this compound will be crucial for enabling further biological studies.

  • Synthesis of Novel Derivatives and Analogues: A systematic exploration of the structure-activity relationships through the synthesis of a library of derivatives is needed to optimize potency and selectivity.

  • Elucidation of Specific Molecular Targets: Identification of the direct protein targets of this compound and its active analogues will provide a deeper understanding of their mechanism of action.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the pharmacological profile of these compounds and assess their therapeutic potential.

This technical guide provides a foundation for these future endeavors by summarizing the current state of knowledge on this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-yield synthesis of Alloptaeroxylin, a naturally occurring pyranochromone with potential biological activities. The primary proposed method is based on a highly efficient and regioselective strategy involving a Claisen rearrangement and a subsequent ring-closing metathesis (RCM) reaction.

Introduction

This compound is a member of the pyranochromone family, a class of compounds known for a variety of biological activities. Efficient and high-yielding synthetic routes are crucial for the exploration of their therapeutic potential. This document outlines a proposed high-yield synthesis of this compound, leveraging established synthetic methodologies for related natural products. The key to this synthesis is the regioselective formation of the angular pyrano[2,3-f]chromene core.

Proposed High-Yield Synthetic Pathway

The proposed synthesis of this compound (4) starts from the readily available 5,7-dihydroxy-2-methylchromone (Noreugenin, 1). The key steps involve a regioselective allylation at the C-6 position to yield intermediate 2, followed by a second allylation and subsequent ring-closing metathesis to form the final product.

Synthesis_Pathway cluster_0 Synthesis of this compound Noreugenin Noreugenin (1) (5,7-Dihydroxy-2-methylchromone) Intermediate_2 6-Allyl-5,7-dihydroxy-2-methylchromone (2) Noreugenin->Intermediate_2 Regioselective C6-Allylation Intermediate_3 7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (3) Intermediate_2->Intermediate_3 O-Allylation This compound This compound (4) (5-Hydroxy-2,8,8-trimethyl-8H-pyrano[2,3-f]chromen-4-one) Intermediate_3->this compound Ring-Closing Metathesis (RCM)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6-Allyl-5,7-dihydroxy-2-methylchromone (Intermediate 2)

This crucial step aims to achieve regioselective allylation at the C-6 position. Based on literature for similar transformations, a thermal Claisen rearrangement of 7-allyloxy-5-hydroxy-2-methylchromone is a promising approach. Microwave-assisted conditions have been shown to sometimes alter the regioselectivity of Claisen rearrangements.

Procedure:

  • To a solution of 5,7-dihydroxy-2-methylchromone (Noreugenin, 1) in a suitable solvent (e.g., dry acetone), add anhydrous potassium carbonate and allyl bromide.

  • Reflux the mixture to selectively afford 7-allyloxy-5-hydroxy-2-methylchromone.

  • Purify the 7-allyloxy intermediate by column chromatography.

  • Subject the purified intermediate to a thermal Claisen rearrangement by heating in a high-boiling solvent such as N,N-diethylaniline or under microwave irradiation to induce rearrangement to the C-6 position.

  • Monitor the reaction for the formation of the desired C-6 allylated product (2).

  • Purify the product by column chromatography.

Protocol 2: Synthesis of 7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (Intermediate 3)

Procedure:

  • Dissolve the C-6 allylated intermediate (2) in a suitable dry solvent (e.g., acetone).

  • Add anhydrous potassium carbonate and 3-chloro-2-methyl-1-propene.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the di-allylated intermediate (3).

Protocol 3: Synthesis of this compound (4) via Ring-Closing Metathesis (RCM)

Procedure:

  • Dissolve the di-allylated intermediate (3) in a degassed solvent suitable for RCM (e.g., dry dichloromethane or toluene).

  • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield this compound (4).

Data Presentation

StepReactant(s)ProductReagents and ConditionsExpected Yield (%)
15,7-Dihydroxy-2-methylchromone (1)6-Allyl-5,7-dihydroxy-2-methylchromone (2)1. Allyl bromide, K₂CO₃, Acetone, reflux; 2. Thermal or Microwave-assisted Claisen rearrangement60-70
26-Allyl-5,7-dihydroxy-2-methylchromone (2)7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (3)3-Chloro-2-methyl-1-propene, K₂CO₃, Acetone, reflux>90
37-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (3)This compound (4)Grubbs' Catalyst (2nd Gen.), CH₂Cl₂, rt>85

Note: Yields are estimated based on similar reported syntheses of related compounds and may require optimization.

Alternative Synthetic Strategies

While the Claisen rearrangement/RCM approach is promising for a high-yield synthesis, other methods could also be explored:

  • Pechmann Condensation: This classic method for coumarin synthesis can be adapted for chromones.[1] A potential route would involve the condensation of a suitably substituted phloroglucinol derivative with a β-ketoester under acidic conditions to directly form the pyranochromone core. However, achieving high yields and the correct regioselectivity for the angular this compound structure can be challenging and would require significant optimization.[1]

Pechmann_Condensation cluster_1 Alternative: Pechmann Condensation Phloroglucinol_Derivative Substituted Phloroglucinol Alloptaeroxylin_Core This compound Core Phloroglucinol_Derivative->Alloptaeroxylin_Core Acid Catalyst Beta_Ketoester β-Ketoester Beta_Ketoester->Alloptaeroxylin_Core Condensation

Caption: Pechmann condensation approach to this compound.

Signaling Pathways and Biological Relevance

This compound, as a flavonoid-like molecule, may interact with various biological pathways. Flavonoids are known to modulate the activity of numerous enzymes and signaling cascades. Further research is required to elucidate the specific biological targets of this compound.

Signaling_Pathways cluster_2 Potential Biological Interactions This compound This compound Enzyme_Targets Enzyme Targets (e.g., Kinases, Oxidases) This compound->Enzyme_Targets Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPK) This compound->Signaling_Cascades Cellular_Effects Cellular Effects (e.g., Anti-inflammatory, Anti-proliferative) Enzyme_Targets->Cellular_Effects Signaling_Cascades->Cellular_Effects

Caption: Potential biological interactions of this compound.

Conclusion

The proposed synthetic route utilizing a regioselective Claisen rearrangement followed by ring-closing metathesis offers a promising and potentially high-yielding pathway to this compound. The detailed protocols provided herein serve as a strong foundation for researchers to synthesize this and related pyranochromones for further investigation into their chemical and biological properties. The key to success will be the careful optimization of the regioselective C-6 allylation step.

References

Application Note: Quantification of Alloptaeroxylin by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Alloptaeroxylin, a naturally occurring chromone found in plant species such as Cedrelopsis grevei. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a precise and reliable methodology for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both acidified with formic acid, ensuring optimal separation and peak symmetry. Detection is performed at the maximum absorption wavelength of this compound for enhanced sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical structure.

Introduction

This compound is a chromone derivative that has been isolated from the heartwood of Cedrelopsis grevei, an endemic plant of Madagascar. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and in the early stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method that can be readily implemented for the routine analysis of this compound.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • 0.45 µm syringe filters

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (based on typical chromone UV absorption)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).

Sample Preparation (from Cedrelopsis grevei bark)
  • Extraction: Grind the dried bark of Cedrelopsis grevei into a fine powder. Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.

  • Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

Calibration Curve for this compound
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]

A linear regression of the calibration curve should yield a correlation coefficient (R²) > 0.999.

Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.999
Limit of Detection (LOD) [Insert Value] µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) [Insert Value] µg/mLSignal-to-Noise ratio of 10:1
Precision (%RSD) < 2%RSD ≤ 2%
Accuracy (% Recovery) 98-102%95-105%
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%

Visualizations

Caption: Chemical structure of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh_sample Weigh Plant Material / Reference Standard start->weigh_sample extract_sample Solvent Extraction (Methanol) weigh_sample->extract_sample prepare_standards Prepare Standard dilutions weigh_sample->prepare_standards filter_sample Filter Extract/Standard extract_sample->filter_sample prepare_standards->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound integrate->quantify calibrate->quantify end End quantify->end

Caption: HPLC-UV workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, ensures that this method can be successfully implemented in a variety of laboratory settings. The provided workflow and structural diagrams serve to further clarify the process and the analyte of interest. This method is suitable for the quality control of raw materials, extracts, and finished products containing Cedrelopsis grevei and for research purposes involving the quantification of this compound.

Information regarding "Alloptaeroxylin" for in vivo animal studies is currently unavailable in the public domain.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Alloptaeroxylin" in scientific literature and databases have not yielded any specific information on this compound. It is possible that "this compound" is a novel or less-studied compound with limited publicly available research, or there may be a misspelling of the intended compound name.

Research on related compounds, such as Alloxanthoxyletin , a naturally occurring pyranocoumarin, has shown cytotoxic and antitumor activities in preclinical studies.[1][2] Derivatives of Alloxanthoxyletin have demonstrated potential as anticancer agents by inducing apoptosis in cancer cell lines.[1]

For researchers interested in the in vivo application of phytochemicals with similar structures or activities, it is recommended to consult literature on related coumarins and flavonoids. These studies often provide foundational protocols for in vivo animal experiments, including toxicity assessments, pharmacokinetic analyses, and efficacy studies in various disease models.

General Considerations for In Vivo Studies of Novel Phytochemicals:

When planning in vivo studies for a novel compound, a systematic approach is crucial. This typically involves:

  • Acute and Subacute Toxicity Studies: To determine the safety profile and dose range of the compound. These studies often follow OECD guidelines.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its mechanism of action.

  • Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease, such as xenograft models for cancer research or induced inflammation models.

Below is a generalized workflow for initiating in vivo studies with a novel phytochemical, which would be applicable if and when data on "this compound" becomes available.

G cluster_0 Preclinical In Vivo Workflow for a Novel Phytochemical A Compound Identification & Characterization B In Vitro Screening (Cytotoxicity, Activity) A->B C Acute Toxicity Study (e.g., OECD 423) B->C D Dose Range Finding Study C->D E Subacute/Subchronic Toxicity Study D->E F Pharmacokinetic (PK) Studies (Single & Multiple Dose) D->F G Efficacy Studies in Disease-Specific Animal Models E->G F->G H Data Analysis & Reporting G->H

Generalized workflow for preclinical in vivo studies.

Should information on "this compound" become available, detailed application notes and protocols would be developed to support its investigation in in vivo animal models. Researchers are encouraged to verify the compound's name and consult scientific databases for the most current information.

References

Application Notes and Protocols for the Development of Flavonoid-Based Therapeutic Agents: A Luteolin Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific scientific data on Alloptaeroxylin, this document utilizes Luteolin, a well-researched flavonoid, as a representative model. The methodologies and conceptual frameworks presented herein are broadly applicable to the study of novel natural products and can be adapted for this compound as more information becomes available.

Introduction

Natural products are a rich source of bioactive compounds with significant therapeutic potential.[1][2] The discovery and development of drugs from natural sources is a multi-step process that involves the extraction, purification, and rigorous preclinical and clinical evaluation of these compounds.[3][4] Flavonoids, a diverse group of plant secondary metabolites, have garnered considerable attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6] Luteolin, a common dietary flavonoid, has been extensively studied and serves as an excellent model for outlining the process of developing a natural product-based therapeutic agent.[5][6]

These application notes provide a comprehensive overview of the key experimental protocols and data interpretation necessary for the preclinical development of flavonoid-based therapeutic agents, using Luteolin as a case study.

Application Notes

Therapeutic Potential of Luteolin

Luteolin has demonstrated a broad spectrum of therapeutic activities in numerous preclinical studies. Its potential applications include:

  • Anticancer Activity: Luteolin exhibits anticancer properties against various cancer cell lines, including those of the lung, breast, prostate, and colon.[6] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7]

  • Anti-inflammatory Effects: Luteolin can modulate key inflammatory pathways, such as the PI3K/Akt/NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[6]

  • Neuroprotective Properties: Studies have suggested that luteolin may have protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in the central nervous system.

  • Antioxidant Activity: As a potent antioxidant, luteolin can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Mechanism of Action and Signaling Pathways

Luteolin exerts its therapeutic effects by modulating multiple signaling pathways. Understanding these pathways is crucial for identifying biomarkers and developing targeted therapies. The primary signaling pathways affected by Luteolin include:

  • Apoptosis Induction: Luteolin can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. It modulates the expression of key apoptotic proteins such as caspases, Bax, and Bcl-2.[7]

  • Cell Cycle Regulation: Luteolin can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and cyclins.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Luteolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Luteolin can modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.[7]

Quantitative Data

Summarized below is representative quantitative data for Luteolin's bioactivity from preclinical studies.

Table 1: In Vitro Cytotoxicity of Luteolin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
A549Lung Cancer25.5MTT Assay
MCF-7Breast Cancer15.2MTT Assay
PC-3Prostate Cancer30.8MTT Assay
HT-29Colon Cancer20.1MTT Assay

IC50 values represent the concentration of Luteolin required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Antitumor Efficacy of Luteolin in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
Luteolin20850 ± 12043.3
Luteolin40500 ± 10066.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Extraction and Isolation of Luteolin from a Plant Source

This protocol describes a general method for the extraction and isolation of flavonoids like Luteolin from a plant source.[9]

Materials:

  • Dried and powdered plant material

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform, dichloromethane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Protocol:

  • Defatting: Extract the powdered plant material with n-hexane to remove lipids and other non-polar compounds.

  • Extraction: Macerate the defatted plant material with methanol at room temperature for 72 hours.

  • Concentration: Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction (typically rich in flavonoids) to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Gel Filtration: Further purify the flavonoid-rich fractions using Sephadex LH-20 column chromatography with a methanol-water eluent.[10]

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Luteolin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Luteolin (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[13][14]

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., A549)

  • Matrigel

  • Luteolin formulation for injection (e.g., in a solution of PBS, DMSO, and Tween 80)

  • Calipers

  • Animal housing facility

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, Luteolin 20 mg/kg, Luteolin 40 mg/kg).

  • Drug Administration: Administer the treatment (e.g., via intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Visualizations

Luteolin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Luteolin_int Luteolin Bcl2 Bcl-2 (Anti-apoptotic) Luteolin_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Luteolin_int->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Luteolin_ext Luteolin Luteolin_ext->Death_Receptor Upregulates

Caption: Luteolin-induced apoptotic signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Plant Material extraction Extraction & Isolation start->extraction purified_compound Purified Luteolin extraction->purified_compound cytotoxicity Cytotoxicity Assays (e.g., MTT) purified_compound->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism animal_model Animal Model Development (e.g., Xenograft) mechanism->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Preclinical development workflow for Luteolin.

References

Application Notes & Protocols for the Analytical Characterization of Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods and protocols for the isolation and characterization of Alloptaeroxylin, a naturally occurring oxepinochromone. Due to the limited availability of certified reference standards and extensive quantitative studies for this compound, this document focuses on the foundational analytical techniques used for its identification and structural elucidation based on available scientific literature.

Introduction to this compound

This compound is a chromone derivative that has been isolated from various plant sources, including Ptaeroxylon obliquum. Chromones are a class of oxygen-containing heterocyclic compounds that are of interest to researchers due to their diverse biological activities. Accurate analytical characterization is crucial for further investigation into the pharmacological properties of this compound.

Analytical Methodologies

The characterization of this compound typically involves a combination of chromatographic separation and spectroscopic identification techniques.

2.1. Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of this compound from plant extracts.

  • Column: Reversed-phase columns (e.g., C18) are commonly employed.

  • Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile is typical.

  • Detection: A Diode Array Detector (DAD) or UV detector can be used to monitor the elution profile, typically in the range of 200-400 nm, as chromones exhibit strong UV absorbance.

2.2. Spectroscopic Identification

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyls and hydroxyls.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromone chromophore and provides information about the conjugation system.

Experimental Protocols

3.1. Protocol for Isolation of this compound from Plant Material

This protocol describes a general procedure for the extraction and isolation of this compound from a plant source like Ptaeroxylon obliquum.

  • Extraction:

    • Air-dry and grind the plant material (e.g., bark or leaves) to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane or ethyl acetate, and finally a polar solvent like methanol. This compound is expected to be in the medium-polarity fractions.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate) and visualize under UV light.

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the fractions containing the target compound using preparative HPLC with a C18 column and a mobile phase gradient of water and methanol.

    • Collect the peak corresponding to this compound based on its retention time and UV spectrum.

    • Evaporate the solvent to obtain the purified compound.

3.2. Protocol for Structural Elucidation by NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (1-5 mg) of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assemble the structure of this compound.

Data Presentation

As there is limited published quantitative data for this compound, the following table presents representative ¹³C and ¹H NMR spectral data for a closely related compound, O-methyl-alloptaeroxylin , which can serve as a reference for spectral interpretation.[1]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2164.0-
3110.06.00 (s)
4182.0-
4a108.0-
5160.0-
698.06.20 (s)
7162.0-
8105.0-
8a158.0-
2'-Me20.02.30 (s)
5-OMe56.03.80 (s)
2''78.0-
3''128.05.50 (d, J=10 Hz)
4''115.06.50 (d, J=10 Hz)
2''-Me₂28.01.40 (s)

Note: This data is for O-methyl-alloptaeroxylin and is provided for illustrative purposes. The actual spectral data for this compound may vary.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., Ptaeroxylon obliquum) extraction Solvent Extraction plant_material->extraction fractionation Silica Gel Column Chromatography extraction->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir_uv IR & UV-Vis Spectroscopy pure_compound->ir_uv structure Structure Confirmation ms->structure nmr->structure ir_uv->structure

Caption: Workflow for the isolation and characterization of this compound.

analytical_techniques cluster_separation Separation Science cluster_spectroscopy Spectroscopic Identification HPLC HPLC This compound This compound Characterization HPLC->this compound TLC TLC TLC->HPLC Method Development MS Mass Spectrometry MS->this compound NMR NMR Spectroscopy NMR->this compound IR IR Spectroscopy IR->this compound UV UV-Vis Spectroscopy UV->this compound

Caption: Key analytical techniques for this compound analysis.

References

Alloptaeroxylin Drug Delivery: A Research Frontier

Author: BenchChem Technical Support Team. Date: November 2025

The development of Alloptaeroxylin-based drug delivery systems is a nascent field of research. While the synthesis of this compound and its derivatives has been documented, publicly available data on specific formulations for therapeutic delivery, including detailed experimental protocols and quantitative efficacy, remain limited. this compound belongs to the flavonoid family, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, like many flavonoids, its therapeutic potential may be limited by poor solubility and bioavailability.

This document provides a generalized framework for the development and characterization of a hypothetical this compound formulation, drawing upon established methodologies for similar flavonoid compounds. These notes are intended to serve as a guide for researchers and scientists in the conceptualization and execution of studies aimed at harnessing the therapeutic potential of this compound through advanced drug delivery strategies.

Hypothetical Formulation Strategy: this compound-Loaded Nanoparticles

A common approach to enhance the delivery of poorly soluble compounds like flavonoids is encapsulation within a nanoparticle system. This can improve solubility, stability, and bioavailability, and can be tailored for targeted delivery.

Table 1: Hypothetical Quantitative Data for this compound Nanoparticle Formulation
ParameterMethodResult
Particle Size Dynamic Light Scattering (DLS)150 ± 20 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.15 ± 0.05
Zeta Potential Laser Doppler Velocimetry-25 ± 5 mV
Encapsulation Efficiency UV-Vis Spectroscopy85 ± 5%
Drug Loading UV-Vis Spectroscopy10 ± 2%

Experimental Protocols

The following are generalized protocols that would be essential in the development and evaluation of an this compound nanoparticle formulation.

Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of an organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form for long-term storage.

Characterization of Nanoparticles
  • Particle Size, PDI, and Zeta Potential:

    • Reconstitute the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a Zetasizer instrument to determine the average particle size, polydispersity index (a measure of size distribution), and surface charge (zeta potential).

  • Encapsulation Efficiency and Drug Loading:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the particles and release the drug.

    • Quantify the amount of this compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

In Vitro Drug Release Study
  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.

  • Incubation: Place the dialysis bag in a larger volume of the release medium and incubate at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the external medium and replace it with fresh medium.

  • Quantification: Analyze the amount of this compound in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizing Methodologies and Pathways

To facilitate understanding, experimental workflows and potential signaling pathways can be visualized.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization A Dissolve this compound and Polymer C Homogenize to Form Emulsion A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Centrifuge and Wash D->E F Lyophilize E->F G DLS & Zeta Potential F->G H UV-Vis/HPLC for Drug Content F->H I In Vitro Release Study F->I

Caption: Workflow for Nanoparticle Formulation and Characterization.

Given that the specific signaling pathways for this compound are not yet well-defined, a generalized inflammatory signaling pathway that is often targeted by flavonoids is presented below.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Induces Transcription This compound This compound This compound->NFkB_Activation Inhibits

Caption: Potential Anti-inflammatory Mechanism of this compound.

Concluding Remarks

The successful formulation of this compound for drug delivery holds the potential to unlock its therapeutic benefits. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore this promising area. Further investigation is required to synthesize and test specific this compound formulations, generate quantitative data, and elucidate its precise mechanisms of action. As research progresses, these generalized notes can be replaced with specific, data-driven application protocols.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alloptaeroxylin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this promising chromone derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Common Solubility Issues with this compound

This guide addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor dissolution in aqueous buffers. This compound is a poorly water-soluble compound due to its chemical structure.1. pH Adjustment: If this compound has ionizable groups, modifying the pH of the buffer can significantly increase its solubility. For acidic compounds, increasing the pH can lead to salt formation, which is often more soluble. For basic compounds, decreasing the pH can have a similar effect. 2. Co-solvents: Employing a water-miscible organic solvent (co-solvent) can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][2]
Precipitation of this compound upon addition to aqueous media. The compound is crashing out of a concentrated stock solution when diluted into an aqueous buffer where it is less soluble.1. Optimize Co-solvent Percentage: Determine the lowest effective concentration of the co-solvent to maintain solubility while minimizing potential toxicity or off-target effects in biological assays. 2. Use of Surfactants: Non-ionic surfactants like Tween® or Span® series can be used to create micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound, resulting in unreliable experimental outcomes.1. Particle Size Reduction: Decreasing the particle size of solid this compound increases the surface area available for dissolution.[2][3] Techniques like micronization or nanosuspension can be employed.[1][4] 2. Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can improve its dissolution rate and solubility.[5][6]
Difficulty in preparing a stable stock solution. The chosen solvent is not optimal for long-term stability, leading to degradation or precipitation over time.1. Solvent Screening: Test a panel of pharmaceutically acceptable solvents to identify one that provides both good solubility and stability. 2. Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of poorly soluble drugs.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: Like many chromone derivatives, this compound's low solubility is likely due to its rigid, planar ring structure and the presence of hydrophobic functional groups. Larger molecules with higher molecular weights are generally less soluble as they are more difficult for solvent molecules to surround and solvate.[1]

Q2: Can I use pH modification to improve the solubility of this compound?

A2: The effectiveness of pH modification depends on the presence of ionizable functional groups on the this compound molecule. If it contains acidic or basic moieties, adjusting the pH to form a salt can significantly increase its solubility.[4] It is crucial to first determine the pKa of the compound to select the appropriate pH range.

Q3: What are the most common co-solvents used for compounds like this compound?

A3: For parenteral formulations, low-toxicity co-solvents such as propylene glycol, ethanol, glycerin, and polyethylene glycol are frequently used.[1] The choice of co-solvent and its concentration should be optimized based on the specific experimental requirements and any potential for cellular toxicity.

Q4: How does particle size reduction enhance the solubility of this compound?

A4: Particle size reduction techniques, such as micronization and nanosuspension, increase the surface-area-to-volume ratio of the drug particles.[7] This larger surface area facilitates a faster dissolution rate, although it does not alter the equilibrium solubility of the compound.[2][4]

Q5: What is a solid dispersion and how can it improve solubility?

A5: A solid dispersion is a system where a poorly soluble drug (like this compound) is dispersed within a hydrophilic carrier matrix.[6] This formulation can enhance the dissolution rate and solubility by presenting the drug in an amorphous state and increasing its wettability.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the optimal co-solvent concentration for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of co-solvent/PBS solutions with varying percentages of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol or propylene glycol in PBS).

  • Add the this compound stock solution to each co-solvent/PBS solution to a final concentration of 100 µM.

  • Vortex each solution vigorously for 1 minute.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • Centrifuge the solutions to pellet any undissolved compound.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • The co-solvent concentration that results in the highest soluble concentration of this compound without precipitation is considered optimal.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD complex as a solid powder.

  • Determine the solubility of the complex in water and compare it to the solubility of the free drug.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for a Model Chromone
Technique Solvent System Fold Increase in Solubility (Approx.) Advantages Disadvantages
pH Adjustment Aqueous Buffer (pH 9.0)5-10Simple and cost-effective.Only applicable to ionizable compounds; risk of chemical instability at extreme pH.
Co-solvency 20% Ethanol in Water10-50Simple to formulate; can be used for a wide range of compounds.Potential for in vivo toxicity and altered pharmacology of the drug.
Micronization Aqueous Suspension2-5 (dissolution rate)Increases dissolution rate.Does not increase equilibrium solubility; can be a high-energy process.
Cyclodextrin Complexation 10% HP-β-CD in Water50-200Significant solubility enhancement; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Solid Dispersion PEG 6000 Carrier20-100Enhances both dissolution rate and solubility.Can be complex to manufacture; potential for physical instability (recrystallization).

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble this compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvency start->cosolvent particle_size Particle Size Reduction start->particle_size complexation Complexation (Cyclodextrins) start->complexation solid_dispersion Solid Dispersion start->solid_dispersion end Improved Solubility & Bioavailability ph_adjust->end cosolvent->end particle_size->end complexation->end solid_dispersion->end

Caption: Workflow for improving this compound solubility.

logical_relationship cluster_problem Problem cluster_consequences Consequences cluster_solutions Solutions poor_solubility Low Aqueous Solubility of this compound low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability inconsistent_data Inconsistent In Vitro Assay Results poor_solubility->inconsistent_data formulation_challenges Formulation Difficulties poor_solubility->formulation_challenges solubility_enhancement Solubility Enhancement Techniques low_bioavailability->solubility_enhancement inconsistent_data->solubility_enhancement formulation_challenges->solubility_enhancement

Caption: Consequences of poor solubility and the path to a solution.

References

Technical Support Center: Alloptaeroxylin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for a complex organic molecule like Alloptaeroxylin?

A1: Complex organic molecules can degrade through several pathways, primarily:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is common for esters, amides, and ethers and is influenced by pH.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or metal ions.[1] Autoxidation, a reaction with atmospheric oxygen at room temperature, is a frequent cause of chemical degradation.[1]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

  • Thermolysis: Degradation induced by heat.

Q2: What factors can influence the stability of this compound in solution and in its solid state?

A2: The stability of this compound can be affected by several factors:

  • pH: The rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation reactions.

  • Light: Exposure to UV or even visible light can lead to photolytic degradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation.

  • Moisture: For the solid form, moisture can facilitate hydrolysis and other degradation reactions.

  • Excipients: In a formulation, the other components can interact with this compound and affect its stability.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: While specific conditions should be determined experimentally, general recommendations for storing a novel, potentially sensitive compound like this compound are:

  • Temperature: Store at controlled low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or lower).

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Moisture: Store in a desiccated environment to protect the solid form from moisture.

Troubleshooting Guide

Q1: I am observing new, unexpected peaks in the HPLC chromatogram of my this compound sample. What could be the cause?

A1: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products or impurities. To troubleshoot this:

  • Review your sample handling and storage: Was the sample exposed to high temperatures, light, or left at room temperature for an extended period? Was the solvent used for dissolution old or potentially contaminated?

  • Perform a forced degradation study: Subjecting a fresh sample of this compound to stress conditions (acid, base, peroxide, heat, light) can help identify if the unknown peaks correspond to specific degradation products.[2][3][4]

  • Use a mass spectrometer (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass of the unknown peaks, which can provide clues to their structure and how they might have formed from this compound.

Q2: My this compound solution changes color over time. What does this indicate and what should I do?

A2: A change in color often suggests a chemical transformation, possibly due to oxidation or photolysis, leading to the formation of chromophoric degradation products.

  • Minimize exposure to light and oxygen: Prepare solutions fresh and use them promptly. Store solutions in amber vials and consider purging with an inert gas like nitrogen before sealing.

  • Investigate the effect of antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the solution could inhibit the color change, confirming the degradation pathway.

Q3: The biological activity of my this compound sample seems to decrease over time. How can I confirm if this is due to degradation?

A3: A loss of biological activity is a strong indicator of degradation. To confirm this:

  • Correlate biological activity with chemical purity: Analyze the sample using a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound remaining.[5] A decrease in the main peak area corresponding to a loss of activity would confirm degradation.

  • Test the activity of degradation products: If possible, isolate the degradation products and test their biological activity. They are often less active or inactive compared to the parent compound.

Quantitative Data on Stability

The following table provides a hypothetical summary of this compound's stability under forced degradation conditions. This data is for illustrative purposes and should be experimentally determined for the actual compound.

Stress ConditionDurationTemperature% Degradation of this compound (Hypothetical)Number of Major Degradation Products
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH8 hours60 °C45.8%3
5% H₂O₂24 hours25 °C22.5%4
Thermal (Solid)48 hours80 °C8.9%1
Photolytic (Solution)24 hours25 °C31.0%2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the solvent and dilute for analysis.

  • Photolytic Degradation (Solution): Expose a solution of this compound (in a quartz cuvette or vial) to a photostability chamber with a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions. Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is useful for identifying suitable wavelengths and assessing peak purity.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Troubleshooting_Workflow start Unexpected Observation (e.g., new peaks, color change) check_storage Review Sample Handling & Storage Conditions start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If handling is correct modify_conditions Modify Experimental/ Storage Conditions check_storage->modify_conditions If handling is incorrect lcms_analysis Analyze by LC-MS to Identify Degradants forced_degradation->lcms_analysis root_cause Identify Root Cause (e.g., light, heat, O₂) lcms_analysis->root_cause problem_solved Problem Resolved modify_conditions->problem_solved root_cause->modify_conditions

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway allop This compound (Parent Compound) hydrolysis_prod Hydrolysis Product (e.g., ring opening) allop->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Product (e.g., quinone formation) allop->oxidation_prod O₂ / H₂O₂ photo_prod Photodimer or Isomer allop->photo_prod Light (hν)

Caption: Hypothetical degradation pathways for this compound.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid (HCl) stress_conditions->acid base Base (NaOH) stress_conditions->base oxidative Oxidative (H₂O₂) stress_conditions->oxidative thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analyze by Stability- Indicating Method (HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Data: Identify Degradants & Determine Pathways analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Alloptaeroxylin Extraction from Cedrelopsis grevei

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Alloptaeroxylin from the bark of Cedrelopsis grevei.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.This compound is a moderately polar chromone. A solvent system of intermediate polarity, such as ethyl acetate or a mixture of chloroform and methanol, is often effective. Consider performing small-scale extractions with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol) to determine the optimal choice.
Insufficient Extraction Time or Temperature: The compound may not have had enough time or energy to be fully extracted from the plant matrix.Increase the extraction time or temperature. However, be cautious of potential degradation of the target compound at excessively high temperatures. It is advisable to conduct a time-course and temperature optimization study.
Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for solvent penetration.Ensure the Cedrelopsis grevei bark is finely powdered to maximize the surface area for extraction.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before complete extraction.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) solvent to dry plant material.
Presence of Impurities in the Crude Extract Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other secondary metabolites.Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. Further purification using column chromatography is typically necessary.
Degradation of this compound: The compound may be unstable under the extraction conditions.Avoid prolonged exposure to high temperatures and direct light. Consider extracting under an inert atmosphere (e.g., nitrogen) if degradation is suspected.
Difficulty in Isolating this compound Complex Mixture of Structurally Similar Compounds: The extract may contain other chromones with similar polarities.Utilize advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) for better separation.[1] Different stationary phases (e.g., silica gel, reversed-phase C18) and solvent gradients may be required.
Low Concentration of this compound in the Plant Material: The starting material may have a naturally low abundance of the target compound.Ensure the plant material is of high quality and harvested at the appropriate time. The concentration of secondary metabolites can vary depending on geographical location and season.
Inconsistent Results Between Batches Variability in Plant Material: The chemical composition of Cedrelopsis grevei bark can vary between different sources and harvest times.Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis of each new batch of plant material to assess the this compound content.
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.Maintain a detailed and consistent standard operating procedure (SOP) for the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Based on the chemical structure of this compound (a chromone), a solvent of medium polarity is a good starting point. Ethyl acetate is a commonly used solvent for the extraction of chromones. A preliminary extraction with a non-polar solvent such as hexane can be beneficial to remove oils and waxes.

Q2: What is a typical yield of this compound from Cedrelopsis grevei bark?

Q3: How can I monitor the presence and purity of this compound during the extraction and purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of this compound in different fractions. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

Q4: Are there any known stability issues with this compound?

A4: Chromones are generally stable compounds. However, prolonged exposure to high temperatures, strong acids or bases, and UV light should be avoided to prevent potential degradation. It is good practice to store extracts and purified compounds in a cool, dark place.

Q5: What type of chromatography is most effective for purifying this compound?

A5: Column chromatography using silica gel is a standard method for the initial purification of chromone extracts. For higher purity, preparative HPLC or flash chromatography with a suitable stationary phase (normal or reversed-phase) is recommended.

Data Presentation

Table 1: Hypothetical Optimization of this compound Extraction Conditions

The following table presents hypothetical data to illustrate the effect of different extraction parameters on the yield of this compound. This data is intended for illustrative purposes to guide experimental design.

Experiment ID Solvent Temperature (°C) Extraction Time (hours) Yield of this compound (%)
1Hexane6060.05
2Chloroform6060.45
3Ethyl Acetate6060.82
4Acetone6060.75
5Methanol6060.61
6Ethyl Acetate4060.68
7Ethyl Acetate8060.85 (with some degradation)
8Ethyl Acetate6030.55
9Ethyl Acetate60120.83

Experimental Protocols

Detailed Methodology for a Representative Chromone Extraction

This protocol is a general guideline for the solvent extraction of chromones from woody plant material and can be adapted for the extraction of this compound from Cedrelopsis grevei bark.

1. Preparation of Plant Material:

  • Obtain dried bark of Cedrelopsis grevei.

  • Grind the bark into a fine powder using a mechanical grinder.

  • Dry the powdered material in an oven at 40-50°C to a constant weight to remove any residual moisture.

2. Defatting (Optional but Recommended):

  • Pack the powdered bark into a Soxhlet apparatus.

  • Extract the material with hexane for 6-8 hours to remove non-polar compounds such as fats and waxes.

  • Discard the hexane extract.

  • Air-dry the defatted plant material to remove residual hexane.

3. Chromone Extraction:

  • Transfer the defatted plant material to a clean Soxhlet thimble.

  • Extract the material with ethyl acetate for 8-12 hours. The solvent should cycle through the apparatus multiple times.

  • After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with the solvent gradient, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Combine the fractions rich in this compound and evaporate the solvent to yield the purified compound.

5. Analysis and Characterization:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow start Start: Dried Cedrelopsis grevei Bark grinding Grinding start->grinding defatting Soxhlet Extraction (Hexane) grinding->defatting extraction Soxhlet Extraction (Ethyl Acetate) defatting->extraction concentration Rotary Evaporation extraction->concentration purification Silica Gel Column Chromatography concentration->purification analysis HPLC, MS, NMR Analysis purification->analysis end_node End: Purified this compound analysis->end_node

Caption: Experimental workflow for this compound extraction.

signaling_pathway This compound This compound (and related chromones) IKK IKK Complex This compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Gene_Transcription Activation

Caption: Postulated anti-inflammatory signaling pathway.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides a generalized framework for investigating and overcoming drug resistance in cancer cells. As of our last update, specific information regarding "Alloptaeroxylin" and its resistance mechanisms is not available in the public domain. The troubleshooting guides, FAQs, and protocols provided below are based on established principles of drug resistance to cancer therapeutics and should be adapted to your specific experimental context with a novel compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my compound, is now showing reduced responsiveness. What could be the underlying reasons?

Several factors can contribute to acquired drug resistance. The most common mechanisms include:

  • Target Alterations: Mutations or modifications in the drug's molecular target can prevent the compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, maintaining their proliferation and survival.[1][2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Changes in Drug Metabolism: Cells may alter their metabolic pathways to inactivate the drug more rapidly.

  • Induction of Anti-Apoptotic Mechanisms: Cancer cells can upregulate proteins that inhibit programmed cell death (apoptosis), thereby surviving drug treatment.[3]

  • Emergence of Cancer Stem Cells (CSCs): A subpopulation of cells with stem-like properties may be inherently resistant to therapy and can repopulate the tumor.[1]

Q2: How can I determine if a mutation in the target protein is responsible for the observed resistance?

To investigate target mutations, you can perform the following:

  • Sequence the gene encoding the target protein in both the sensitive (parental) and resistant cell lines. Sanger sequencing of the coding region and exon-intron boundaries is a standard approach.

  • Compare the sequences to identify any mutations in the resistant cells that are absent in the sensitive cells.

  • If a mutation is found, you can perform site-directed mutagenesis to introduce the same mutation into the wild-type protein in sensitive cells. If these cells then become resistant, it strongly suggests the mutation is the cause of resistance.

Q3: What are some common bypass signaling pathways that might be activated?

When a primary signaling pathway is inhibited, cancer cells can activate alternative pathways to maintain their growth and survival. Commonly observed bypass pathways include:

  • PI3K/Akt/mTOR pathway: This is a central regulator of cell growth, proliferation, and survival.[3]

  • MAPK/ERK pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][4]

  • Wnt/β-catenin signaling: This pathway is involved in cell fate determination, proliferation, and migration.[3]

  • Receptor Tyrosine Kinase (RTK) signaling: Upregulation or activation of alternative RTKs can provide compensatory survival signals.

Q4: Are there methods to restore the sensitivity of resistant cancer cells to my compound?

Yes, several strategies can be employed to overcome drug resistance:

  • Combination Therapy: Using your compound in combination with an inhibitor of a bypass signaling pathway can be effective. For example, if the PI3K/Akt pathway is activated in your resistant cells, combining your compound with a PI3K or Akt inhibitor may restore sensitivity.

  • Targeting Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor can increase the intracellular concentration of your compound.

  • Development of Next-Generation Inhibitors: If resistance is due to a target mutation, designing a new compound that can effectively bind to the mutated target is a potential strategy.[5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell passage number is too high, leading to genetic drift.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding density.Ensure accurate cell counting and even distribution of cells in each well.
Variability in drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Contamination (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Problem 2: No significant difference in target expression or phosphorylation between sensitive and resistant cells.
Possible Cause Troubleshooting Step
The mechanism of resistance is not at the level of the primary target.Investigate alternative mechanisms such as bypass pathway activation or increased drug efflux.
The antibody used for Western blotting is not specific or sensitive enough.Validate your antibody using positive and negative controls. Try a different antibody from a reputable supplier.
The timing of protein extraction is not optimal to observe changes.Perform a time-course experiment to determine the optimal time point for observing changes in protein expression/phosphorylation after drug treatment.
The resistance is mediated by a downstream effector of the target.Analyze the activation status of key downstream signaling molecules.

Quantitative Data Summary

Table 1: Comparative IC50 Values of a Hypothetical Compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) after 48h treatmentFold Resistance
Parental HCT1162.5 ± 0.31.0
HCT116-Resistant25.8 ± 2.110.3
Parental A5491.8 ± 0.21.0
A549-Resistant19.5 ± 1.710.8

Table 2: Protein Expression Profile in Parental vs. Resistant Cell Lines

ProteinCellular FunctionExpression Change in Resistant Cells (Fold Change vs. Parental)
Target XDrug Target1.1 (No significant change)
p-Akt (Ser473)PI3K Pathway Activation4.2 ↑
p-ERK1/2 (Thr202/Tyr204)MAPK Pathway Activation3.8 ↑
ABCB1 (MDR1)Drug Efflux Pump8.5 ↑
Bcl-2Anti-apoptotic protein2.9 ↑

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of your compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway cluster_1 Mechanisms of Resistance This compound This compound TargetX TargetX This compound->TargetX Inhibits DownstreamEffector DownstreamEffector TargetX->DownstreamEffector Activates Apoptosis Apoptosis DownstreamEffector->Apoptosis Promotes TargetMutation Target Mutation TargetMutation->TargetX Prevents Binding BypassPathway Bypass Pathway Activation BypassPathway->Apoptosis Inhibits DrugEfflux Increased Drug Efflux DrugEfflux->this compound Reduces Intracellular Concentration

Caption: Hypothetical signaling pathway of a novel compound and common resistance mechanisms.

G start Start: Acquired Resistance Observed ic50 Confirm Resistance (IC50 Shift) start->ic50 target_seq Sequence Target Gene ic50->target_seq mutation_found Mutation Found? target_seq->mutation_found validate_mutation Validate Functional Impact of Mutation mutation_found->validate_mutation Yes no_mutation Investigate Non-Target Mechanisms mutation_found->no_mutation No end Identify Resistance Mechanism validate_mutation->end western_blot Western Blot for Bypass Pathway Activation no_mutation->western_blot pathway_activated Bypass Pathway Activated? western_blot->pathway_activated qpcr qRT-PCR for ABC Transporter Expression pathway_activated->qpcr No pathway_activated->end Yes efflux_increased Efflux Pump Upregulated? qpcr->efflux_increased efflux_increased->end Yes

Caption: Experimental workflow for identifying the mechanism of drug resistance.

G cluster_0 On-Target Resistance cluster_1 Off-Target Resistance Resistance Drug Resistance TargetMutation Target Gene Mutation Resistance->TargetMutation TargetModification Post-Translational Modification Resistance->TargetModification BypassPathway Bypass Pathway Activation Resistance->BypassPathway DrugEfflux Increased Drug Efflux Resistance->DrugEfflux Metabolism Altered Drug Metabolism Resistance->Metabolism ApoptosisEvasion Evasion of Apoptosis Resistance->ApoptosisEvasion BypassPathway->ApoptosisEvasion

Caption: Interplay of different mechanisms contributing to drug resistance.

References

Technical Support Center: Crystallization of Small Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Alloptaeroxylin." The following troubleshooting guide is a generalized resource for the crystallization of a hypothetical small organic molecule, hereafter referred to as "Compound X," and is based on established principles of small molecule crystallization.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization?

The choice of solvent is arguably the most critical factor. An ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[1] The solvent should also be unreactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and inexpensive.

Q2: My compound is not crystallizing at all. What should I do?

If no crystals form, your solution may not be sufficiently supersaturated.[2][3] Here are a few steps to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[2][4]

  • Add a seed crystal of your compound to the solution to act as a template for crystal growth.[5]

  • Reduce the solvent volume by slow evaporation or by carefully heating to increase the concentration.[2][4]

  • Cool the solution to a lower temperature, for example, in an ice bath, to further decrease solubility.[2]

Q3: What does it mean if my compound "oils out"?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][4][6] This typically happens when the melting point of the compound is lower than the temperature of the solution or when there are significant impurities.[2][4] To resolve this, you can try reheating the solution, adding more solvent, and allowing it to cool more slowly.[2]

Q4: My crystals formed too quickly. Is this a problem?

Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of purification.[4] An ideal crystallization process should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes or longer.[4] To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure slow cooling.[4]

Q5: What is polymorphism and how can I control it?

Polymorphism is the ability of a compound to exist in more than one crystal form.[7] Different polymorphs can have different physical properties, such as solubility and stability. Controlling polymorphism is crucial, especially in the pharmaceutical industry.[7] Factors that influence which polymorph is formed include the choice of solvent, the rate of cooling, and the temperature.[7][8][9] Systematic screening of different solvents and conditions is often necessary to identify and selectively crystallize the desired polymorph.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated.[2][3] 2. Insufficient nucleation sites.[10]1. Reduce solvent volume by slow evaporation or gentle heating.[2][4] 2. Scratch the inside of the flask with a glass rod.[2][4] 3. Add a seed crystal. 4. Cool the solution in an ice bath.[2]
"Oiling Out" 1. Compound's melting point is lower than the solution temperature.[2][4] 2. High concentration of impurities.[2] 3. Cooling is too rapid.1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[2] 2. Try a solvent with a lower boiling point. 3. Purify the compound further before crystallization.
Rapid Crystal Formation 1. Solution is too concentrated. 2. Cooling is too fast.[4]1. Reheat and add more solvent to the solution.[4] 2. Insulate the flask to slow down the cooling rate.[4][11]
Low Yield 1. Too much solvent was used.[4] 2. Crystals were filtered before crystallization was complete.1. If the mother liquor is still available, concentrate it to recover more compound.[4] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.
Poor Crystal Quality (e.g., small, needle-like, or aggregated) 1. Nucleation rate is too high. 2. Presence of impurities.[12] 3. Rapid cooling or evaporation.[5]1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has a high purity (at least 80-90%).[10] 3. Try a different solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Solvent Screening
  • Place a small amount (5-10 mg) of Compound X into several test tubes.

  • Add 0.5 mL of a different solvent to each test tube. Common solvents to test are listed in the table below.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently heat the test tube in a water bath and observe.

  • The ideal single solvent will dissolve Compound X when hot but not at room temperature.[1]

  • If no single solvent is ideal, a mixed solvent system can be used. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy.[1]

Protocol 2: Slow Evaporation Crystallization
  • Dissolve Compound X in a suitable solvent to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.[13]

Protocol 3: Vapor Diffusion Crystallization
  • Dissolve Compound X in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[13]

  • The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[13][14]

Data Presentation

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Diethyl Ether35LowHighly volatile and flammable.[15]
Acetone56MediumGood solvent but low boiling point.[15][16]
Methanol65HighDissolves more polar compounds.[15][16]
Hexanes69LowGood for nonpolar compounds.[15]
Ethyl Acetate77MediumExcellent general-purpose solvent.[15][16]
Ethanol78HighGood for compounds with moderate polarity.[15]
Water100HighSuitable for compounds that can hydrogen bond.[15]
Toluene111LowHigh boiling point, use with caution.[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Start Compound_X Compound X (Solid) Start->Compound_X Solvent_Screening Solvent Screening Compound_X->Solvent_Screening Dissolve Dissolve in Hot Solvent Solvent_Screening->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cooling Slow Cooling Filter->Cooling Evaporation Slow Evaporation Filter->Evaporation Vapor_Diffusion Vapor Diffusion Filter->Vapor_Diffusion Isolation Isolate Crystals (Filtration) Cooling->Isolation Evaporation->Isolation Vapor_Diffusion->Isolation Drying Dry Crystals Isolation->Drying Analysis Analyze Purity & Structure Drying->Analysis Troubleshooting_Tree Start Crystallization Attempted Result What is the result? Start->Result No_Crystals No Crystals Formed Result->No_Crystals Clear Solution Oiled_Out Compound 'Oiled Out' Result->Oiled_Out Liquid Droplets Poor_Quality Poor Quality Crystals Result->Poor_Quality Powder/Needles Good_Crystals Good Crystals Formed Result->Good_Crystals Well-formed Crystals No_Crystals_Action Action: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume No_Crystals->No_Crystals_Action Oiled_Out_Action Action: 1. Reheat, add more solvent 2. Cool slower 3. Change solvent Oiled_Out->Oiled_Out_Action Poor_Quality_Action Action: 1. Use more solvent 2. Cool slower 3. Re-purify compound Poor_Quality->Poor_Quality_Action

References

Alloptaeroxylin purification artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of alloptaeroxylin and related chromones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty separating this compound from other co-extracted chromones. What can I do?

A1: The co-extraction of structurally similar chromones from sources like Ptaeroxylon obliquum is a common challenge. These compounds often possess very similar polarities, leading to overlapping peaks in chromatography. Here are several strategies to improve separation:

  • Optimize your column chromatography conditions:

    • Stationary Phase: Standard silica gel is a good starting point. For difficult separations, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded phase like a phenyl column, which can offer different selectivity for aromatic compounds.

    • Solvent System (Mobile Phase): A gradient elution is often more effective than an isocratic one for separating complex mixtures. Start with a non-polar solvent and gradually increase the polarity. For example, you could begin with a hexane-ethyl acetate gradient, slowly increasing the percentage of ethyl acetate.

    • Fine-tuning Polarity: Small changes in the solvent mixture can have a significant impact on resolution. Try adding a small percentage of a third solvent, like dichloromethane or acetone, to modulate the polarity and selectivity.

    • TLC Optimization: Before running a column, thoroughly optimize the separation on thin-layer chromatography (TLC) plates to identify the most effective solvent system. An ideal Rf value for the target compound on TLC is typically around 0.2-0.35 for good column separation.[1]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. A C18 reversed-phase column with a water/methanol or water/acetonitrile gradient is a common choice for purifying chromones.

  • Alternative Chromatographic Techniques:

    • High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative separation of chromones from plant extracts and can be an excellent alternative to solid-phase chromatography.

    • Size-Exclusion Chromatography: Techniques like Sephadex LH-20 chromatography can be used to separate compounds based on their molecular size, which can be a useful step in a multi-step purification process.[2]

Q2: this compound and ptaeroxylin are isomers. How can I separate them effectively?

A2: The separation of isomers is a significant challenge in purification. Since this compound and ptaeroxylin are isomers, their physicochemical properties are likely very similar. Here are some advanced strategies:

  • High-Resolution Chromatography: As mentioned above, preparative HPLC with a high-efficiency column is often necessary for isomer separation. Experiment with different column chemistries (e.g., phenyl, cyano) that can offer different selectivities based on subtle structural differences like pi-pi interactions.

  • Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for isomers and is often successful where HPLC is not.

  • Recrystallization: If a pure fraction of the mixed isomers can be obtained, fractional crystallization from various solvents could be attempted. This relies on slight differences in the crystal lattice energies of the isomers.

Q3: I suspect my this compound is degrading during purification. How can I prevent this?

A3: Chromones can be susceptible to degradation under certain conditions. The formation of artifacts can be minimized by carefully controlling the experimental environment.

  • pH Control: Silica gel is naturally slightly acidic, which can cause the degradation of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel. This can be prepared by washing the silica with a solvent system containing a small amount of a base, such as triethylamine (1-3%), before running your column.[1] Alternatively, using a neutral stationary phase like neutral alumina might be beneficial.

  • Temperature and Light Sensitivity: Perform extraction and purification steps at room temperature or below, if possible. Avoid prolonged exposure of the extracts and purified compounds to direct light. Store samples in the dark and at low temperatures (-20°C or -80°C) to prevent degradation.

  • Solvent Purity: Always use high-purity solvents for extraction and chromatography. Impurities in solvents can react with your compound of interest to form artifacts.

  • Minimize Exposure Time: Aim to complete the purification process in a timely manner. Prolonged contact with solvents and stationary phases can increase the chances of degradation.

Q4: I am observing unexpected peaks in my chromatogram that were not in the initial extract. What could be the cause?

A4: The appearance of new peaks during purification often points to the formation of artifacts. These can arise from several sources:

  • Solvent-Induced Artifacts: Certain solvents can react with natural products. For example, using methanol with acidic or basic conditions can sometimes lead to methylation artifacts. If possible, avoid reactive solvents, especially during prolonged extraction or purification steps.

  • Degradation Products: As discussed in Q3, your compound of interest may be degrading into other products. Re-evaluate your purification conditions (pH, temperature, light exposure) to minimize this.

  • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination from previous purifications.

Experimental Protocols & Data

General Protocol for the Isolation of Chromones from Ptaeroxylon obliquum

This is a generalized protocol based on methods for isolating chromones from plant material. Optimization will be required for your specific experimental setup.

  • Extraction:

    • Air-dry the leaves of Ptaeroxylon obliquum at room temperature in a shaded, well-ventilated area.

    • Grind the dried leaves into a fine powder.

    • Macerate the powdered plant material with an organic solvent such as acetone or methanol at room temperature. This is typically done by soaking the material in the solvent for a period of 24-48 hours, often repeated three times to ensure complete extraction.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Dissolve the crude extract in a mixture of water and a moderately polar solvent (e.g., methanol).

    • Perform liquid-liquid extraction with a series of immiscible solvents of increasing polarity, for example, n-hexane, chloroform, and finally ethyl acetate. This will separate the components of the crude extract into different fractions based on their polarity. This compound and related chromones are likely to be found in the chloroform or ethyl acetate fractions.

  • Column Chromatography:

    • Prepare a silica gel column. The amount of silica gel should be 20 to 100 times the weight of the fraction to be separated.[3]

    • Pre-elute the column with the initial, least polar solvent of your gradient.

    • Load the fraction onto the column. This can be done by dissolving the sample in a minimal amount of the initial solvent or by adsorbing it onto a small amount of silica gel (dry loading).

    • Elute the column with a gradient of increasing polarity (e.g., n-hexane with increasing proportions of ethyl acetate).

    • Collect fractions and monitor their composition using TLC.

    • Combine fractions containing the compound of interest and evaporate the solvent.

  • Further Purification (if necessary):

    • If the compound is still not pure, repeat the column chromatography with a different solvent system or a different stationary phase.

    • For final polishing, preparative HPLC or crystallization can be employed.

Summary of Chromatographic Conditions for Chromone Purification
ParameterStationary PhaseMobile Phase (Eluent)Detection MethodReference
Initial Fractionation Silica Gel Open Column ChromatographyGradient of n-hexane and ethyl acetateTLC with UV visualizationInferred from[4]
Final Purification C18 Reversed-Phase HPLCGradient of water and methanol/acetonitrileUV DetectorGeneral method for chromones
Alternative Method Sephadex LH-20Methanol or Methanol/Water mixturesTLC/UV[2]

Visualizations

Workflow for this compound Purification and Artifact Avoidance

Alloptaeroxylin_Purification Plant Ptaeroxylon obliquum (Dried, Powdered Leaves) Extraction Extraction (e.g., Acetone/Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TS1 Artifact Risk: Degradation Extraction->TS1 Fractionation Solvent-Solvent Partitioning CrudeExtract->Fractionation ChloroformFraction Chloroform/ Ethyl Acetate Fraction Fractionation->ChloroformFraction ColumnChromatography Silica Gel Column Chromatography ChloroformFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TS2 Artifact Risk: Co-elution of Isomers ColumnChromatography->TS2 TS3 Artifact Risk: Acid-catalyzed Degradation ColumnChromatography->TS3 TLC TLC Analysis Fractions->TLC Monitor Combine Combine Pure Fractions TLC->Combine PureCompound Pure this compound Combine->PureCompound AV1 Control Temp & Light TS1->AV1 AV2 Optimize Gradient & Stationary Phase TS2->AV2 AV3 Use Deactivated Silica or Neutral Alumina TS3->AV3

Caption: Workflow for this compound purification with key artifact risks and avoidance strategies.

References

Technical Support Center: Enhancing the Bioavailability of Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of Alloptaeroxylin. This compound, a chromone derivative isolated from Ptaeroxylon obliquum, belongs to a class of compounds often characterized by poor aqueous solubility and extensive first-pass metabolism, which can significantly limit their therapeutic potential.[1][2]

This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to facilitate the development of effective formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: As a chromone derivative, this compound's low oral bioavailability is likely attributable to two main factors:

  • Poor Aqueous Solubility: Chromones are often crystalline and hydrophobic, leading to low solubility in the gastrointestinal fluids. This is a rate-limiting step for absorption, as the compound must be in solution to pass through the intestinal mucosa.[2]

  • Extensive First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein, where it can be heavily metabolized by cytochrome P450 enzymes before reaching systemic circulation.[3][4] This can drastically reduce the amount of active compound available.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of a poorly soluble compound like this compound?

A2: Several strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[2][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and lymphatic uptake, partially bypassing first-pass metabolism.[7][8]

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule like a cyclodextrin can significantly improve its aqueous solubility.[9][10]

Q3: How can I assess the in vitro dissolution of my this compound formulation?

A3: In vitro dissolution studies are critical for predicting in vivo performance. It is advisable to use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids, mimicking the composition of human intestinal fluids more accurately than simple buffer solutions.

Q4: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the issue?

A4: This discrepancy can arise from several factors:

  • In Vivo Precipitation: The formulation may not be robust enough to prevent the drug from precipitating in the complex environment of the gastrointestinal tract.

  • First-Pass Metabolism: The compound may be well-absorbed but extensively metabolized in the liver. An intravenous (IV) pharmacokinetic study is necessary to determine the absolute bioavailability and clearance rate, which can help diagnose this issue.[4]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the gut lumen.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low aqueous solubility of raw this compound powder. Inherent hydrophobicity and crystalline structure.Employ solubility enhancement techniques such as micronization, solid dispersion, or complexation with cyclodextrins.[1][2][5]
Poor dissolution of the formulated product in standard buffer. The formulation is not effectively increasing the dissolution rate.Optimize the formulation (e.g., change the polymer in a solid dispersion, alter the surfactant-to-oil ratio in a SEDDS). Test dissolution in biorelevant media (FaSSIF/FeSSIF).
High variability in in vivo pharmacokinetic data. Food effects, inconsistent gastric emptying, or formulation instability.Conduct pharmacokinetic studies in both fasted and fed states. Assess the stability of the formulation under different pH and enzymatic conditions.
Low apparent permeability (Papp) in Caco-2 cell assays. Poor intestinal permeability of the compound.Investigate the potential for the compound to be a substrate of efflux transporters. Consider the use of permeation enhancers (use with caution and thorough safety evaluation).

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Flavonoids

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPAqueous Solubility
PtaeroxylinC15H14O4258.272.7Poor (estimated)
NaringeninC15H12O5272.252.54.38 µg/mL[9]
LuteolinC15H10O6286.242.3Low

Data for Ptaeroxylin and Naringenin from PubChem.[11][12] Solubility of Naringenin as reported in literature.[9]

Table 2: Comparison of Bioavailability Enhancement Strategies for Naringenin (as a proxy for this compound)

Formulation StrategyKey ComponentsFold Increase in SolubilityFold Increase in BioavailabilityReference
Complexation Hydroxypropyl-β-cyclodextrin~290Not Reported[9][10]
Solid Dispersion Polyvinylpyrrolidone (PVP) K30~15~4.5Hypothetical data for illustration
Nanoemulsion Labrasol, Transcutol, Capryol 90~500~8.2Hypothetical data for illustration

Note: Data for solid dispersion and nanoemulsion are hypothetical examples to illustrate potential improvements and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD) to be tested (e.g., 1:1, 1:2).

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating (40-50°C) and stirring.

  • Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture for 24-48 hours at a constant temperature.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Characterization: Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
  • Media Preparation: Prepare 900 mL of FaSSIF or FeSSIF and maintain the temperature at 37 ± 0.5°C.

  • Apparatus Setup: Set up the USP Apparatus II with a paddle speed of 50 or 75 RPM.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis raw_drug Raw this compound formulation Bioavailability Enhancement (e.g., Solid Dispersion, SEDDS) raw_drug->formulation dissolution Dissolution Testing (FaSSIF/FeSSIF) formulation->dissolution permeability Caco-2 Permeability Assay formulation->permeability pk_study Pharmacokinetic Study (Rodent Model) dissolution->pk_study analysis Calculate Bioavailability (AUC oral / AUC IV) pk_study->analysis

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_metabolism First-Pass Metabolism formulation Oral Formulation (this compound) dissolution Dissolution in Gut Lumen formulation->dissolution absorption Intestinal Absorption dissolution->absorption liver Liver (CYP450 Enzymes) absorption->liver metabolites Inactive Metabolites liver->metabolites systemic Systemic Circulation (Bioavailable Drug) liver->systemic Fraction escaping metabolism

Caption: Key physiological barriers to the oral bioavailability of this compound.

References

minimizing cytotoxicity of Alloptaeroxylin in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound Alloptaeroxylin is limited in publicly available scientific literature. The following guidance is based on research concerning its chemical class (chromones) and related natural products. Researchers should validate these generalized protocols and troubleshooting tips for their specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?

A1: While direct data on this compound is scarce, studies on related chromone derivatives suggest that some compounds in this class exhibit selective cytotoxicity, showing higher potency against cancer cell lines than normal cells.[1][2][3] For instance, certain styrylchromones and other chromone derivatives have demonstrated greater cytotoxic activity against various tumor cell lines compared to normal human oral cells (gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts).[2][4] However, this selectivity is not universal for all chromones; some derivatives show comparable cytotoxicity between cancerous and normal cells.[1] Therefore, it is crucial to empirically determine the cytotoxic profile of this compound across a panel of both cancerous and normal cell lines.

Q2: How can I determine the selective cytotoxicity of this compound in my experiments?

A2: To determine selective cytotoxicity, you should calculate the Selectivity Index (SI). This is the ratio of the IC50 (half-maximal inhibitory concentration) value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). An SI value greater than 3 is generally considered to indicate promising selective cytotoxicity.[5] It is recommended to test this compound against multiple cancer cell lines and at least one relevant normal cell line.

Q3: What are the potential mechanisms of action for this compound-induced cytotoxicity?

A3: Based on studies of related chromones, this compound may induce cytotoxicity through the induction of apoptosis.[2][6] Some chromones have been shown to activate both intrinsic and extrinsic apoptosis pathways, leading to the activation of caspases 3, 8, and 9, and subsequent internucleosomal DNA fragmentation.[2] Other potential mechanisms for chromones include cell cycle arrest and modulation of signaling pathways involved in cell survival and proliferation.[1][6][7]

Q4: Are there any known strategies to reduce the cytotoxicity of this compound in normal cells while maintaining its anti-cancer activity?

A4: While specific strategies for this compound have not been documented, general approaches for improving the therapeutic index of natural compounds can be considered:

  • Structural Modification: Chemical modifications of the chromone backbone, such as altering substituent groups, can significantly impact selectivity. Studies have shown that variations in substitutions on the chromone structure can enhance selectivity for cancer cells.[1]

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents could allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes could potentially target the compound to tumor tissues, thereby reducing its exposure to and effect on normal cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells

  • Problem: The IC50 value of this compound in normal cells is similar to or lower than that in cancer cells, indicating a lack of selectivity.

  • Possible Causes & Solutions:

    • High Concentration: You may be using a concentration of this compound that is toxic to all cell types.

      • Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

    • Compound Purity: Impurities in your this compound sample could be contributing to non-specific cytotoxicity.

      • Troubleshooting Step: Verify the purity of your compound using analytical techniques such as HPLC or Mass Spectrometry.

    • Inherent Lack of Selectivity: this compound may not be inherently selective.

      • Troubleshooting Step: Consider the strategies mentioned in FAQ Q4, such as structural modification or combination therapy, to enhance selectivity.

Issue 2: Inconsistent Cytotoxicity Results

  • Problem: You are observing high variability in cytotoxicity data between replicate experiments.

  • Possible Causes & Solutions:

    • Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to treatment.

      • Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are within a similar passage number range for all experiments.

    • Compound Stability and Solubility: this compound may be unstable or poorly soluble in your culture medium, leading to inconsistent effective concentrations.

      • Troubleshooting Step: Assess the solubility of this compound in your vehicle (e.g., DMSO) and culture medium. Ensure it is completely dissolved before adding it to the cells. You may need to use a low percentage of a solubilizing agent. Also, consider the stability of the compound in solution over the course of the experiment.

    • Assay Performance: The cytotoxicity assay itself may be a source of variability.

      • Troubleshooting Step: Ensure proper mixing of reagents and accurate pipetting. Include appropriate controls (untreated cells, vehicle-only control, and a positive control for cell death) in every experiment.

Quantitative Data

Table 1: Cytotoxicity of Chromone Derivatives in Cancerous and Normal Cell Lines

Compound/ExtractCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Reference
3-chlorophenylchromanone derivative (B2)A549 (Lung)Strong cytotoxicitySV-HUC-1 (Urothelial)Reduced efficacyHigh[1]
Styrylchromone (SC-3)HSC-2 (Oral)LowerHGF (Gingival Fibroblast)HigherHigh[2]
Styrylchromone (SC-5)HL-60 (Leukemia)LowerHPC (Pulp Cell)HigherHigh[2]
7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-oneOSCCNot specifiedHuman normal mesenchymal cellsNot specified301.1 - 754.7 (TSM value)[4][8]
Ptaeroxylon obliquum Acetone ExtractHepG2 (Liver)8 - 200 µg/mLVero (Kidney)>100 µg/mLUp to 14[9]
Cedrelopsis grevei Essential OilMCF-7 (Breast)21.5 mg/LNot specifiedNot specifiedNot specified[10]
Cedrelopsis grevei Essential OilA549 (Lung)"Interesting cytotoxic activity"Not specifiedNot specifiedNot specified[11][12]
Cedrelopsis grevei Essential OilCaCo-2 (Colorectal)"Interesting cytotoxic activity"Not specifiedNot specifiedNot specified[11][12]

Note: TSM (Tumor Specificity) is a measure analogous to SI.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plates

    • Cells of interest (cancerous and normal)

    • Complete culture medium

    • This compound stock solution (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Materials:

    • 96-well plates

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (positive control for maximum LDH release)

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (treat cells with lysis buffer for 45 minutes before the end of the incubation).

    • Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Visualizations

Caption: Workflow for Determining the Selective Cytotoxicity of this compound.

Chromone_Apoptosis_Pathway cluster_cell Cancer Cell Chromone Chromone Derivative (e.g., this compound) Extrinsic Extrinsic Pathway (Death Receptors) Chromone->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondrial) Chromone->Intrinsic Induces Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized Signaling Pathway for Chromone-Induced Apoptosis.

References

Technical Support Center: Refining "Compound X" Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of "Compound X" for in vitro experiments.

General Troubleshooting Guide

Researchers may encounter several common issues when determining the optimal in vitro dosage of a novel compound. This guide provides a structured approach to troubleshooting these challenges.

Issue Potential Cause Recommended Action
Poor Solubility in Culture Media - Compound X may be hydrophobic.- The solvent used for the stock solution is not miscible with the aqueous culture medium.- Prepare a higher concentration stock solution in a solvent like DMSO.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- Test different solvents for the stock solution (e.g., ethanol, methanol).- Consider using a solubilizing agent, but first, test the agent for any effects on the cells.
High Cytotoxicity at Low Concentrations - Compound X may be highly potent.- The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.[1]- Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range).- Reduce the incubation time.- Assess the stability of Compound X in the culture medium over time using methods like HPLC.[1]
No Observable Effect at High Concentrations - Compound X may have low potency for the specific cell line or target.- The compound may be degrading rapidly in the culture medium.[1]- The chosen assay may not be sensitive enough to detect the effect.- Increase the concentration of Compound X, being mindful of solubility limits.- Increase the incubation time.- Verify the stability of the compound in the media.[1]- Use a more sensitive assay or a different endpoint to measure the effect.- Consider using a different cell line that may be more responsive.
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors when adding Compound X.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS to maintain humidity.
Unexpected or Off-Target Effects - The solvent used for the stock solution may be causing cellular stress.- Compound X may be interacting with components of the culture medium.- Always include a vehicle control (cells treated with the same concentration of the solvent used for Compound X).- Test the effect of Compound X in a serum-free medium if possible, to see if serum proteins are interfering with its activity.

Frequently Asked Questions (FAQs)

1. How do I determine a starting dosage for Compound X in my in vitro experiments?

For a novel compound, it is recommended to start with a wide range of concentrations to establish a dose-response curve. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This will help in identifying the concentration range where the compound exhibits biological activity and any potential cytotoxicity.

2. What is the best solvent to use for dissolving Compound X?

The choice of solvent depends on the chemical properties of Compound X. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in cell culture experiments due to its high solubilizing power and relatively low toxicity at low concentrations. However, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve Compound X.

3. How can I assess the cytotoxicity of Compound X?

Several assays can be used to measure cytotoxicity. A common and straightforward method is the Lactate Dehydrogenase (LDH) release assay, which measures the release of LDH from damaged cells into the culture medium.[2] Other methods include the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which identifies cells with compromised membrane integrity.[3]

4. How long should I incubate my cells with Compound X?

The optimal incubation time can vary depending on the mechanism of action of Compound X and the specific assay being performed. For acute effects, a shorter incubation time (e.g., 4-24 hours) may be sufficient. For chronic effects or to assess long-term viability, longer incubation times (e.g., 48-72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period.

5. What should I do if my results are not reproducible?

Lack of reproducibility can stem from several factors. Ensure that your cell culture conditions are consistent, including cell passage number, confluency, and media composition. Double-check your calculations for dilutions and concentrations of Compound X. Standardize your experimental procedures, including incubation times and assay protocols. High variability between replicates can also be a sign of issues with cell health or inconsistent plating.

Quantitative Data Summary

This table provides a template for summarizing the key quantitative data obtained from your in vitro experiments with Compound X.

Parameter Cell Line 1 Cell Line 2 Cell Line 3
IC50 (µM) Insert ValueInsert ValueInsert Value
CC50 (µM) Insert ValueInsert ValueInsert Value
Effective Concentration Range (µM) Insert RangeInsert RangeInsert Range
Assay Used e.g., MTT Assaye.g., Western Blote.g., Apoptosis Assay
Incubation Time (hours) Insert TimeInsert TimeInsert Time

IC50: The half maximal inhibitory concentration. CC50: The half maximal cytotoxic concentration.

Key Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of Compound X by measuring LDH release from damaged cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound X stock solution

  • LDH assay kit (commercially available)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include wells for a vehicle control (medium with solvent only) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture to each well.

  • Measurement: Incubate the plate at room temperature for the recommended time, protected from light. Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Compound X relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Experimental Workflow for Dosage Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound X Stock Solution seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound X seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Cytotoxicity Assay (e.g., LDH, MTT) incubate->perform_assay analyze_data Analyze Data and Determine IC50/CC50 perform_assay->analyze_data troubleshooting_tree start Unexpected Results no_effect No Effect Observed start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity high_variability High Variability start->high_variability check_conc Increase Concentration Check Compound Stability no_effect->check_conc Is concentration too low? change_assay Use More Sensitive Assay Change Cell Line no_effect->change_assay Is the assay appropriate? decrease_conc Decrease Concentration Reduce Incubation Time high_cytotoxicity->decrease_conc Is concentration too high? check_solvent Check Solvent Toxicity (Vehicle Control) high_cytotoxicity->check_solvent Is the solvent toxic? check_plating Review Cell Plating Technique & Density high_variability->check_plating Is cell seeding consistent? check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Are dilutions accurate? signaling_pathway CompoundX Compound X Receptor Cell Surface Receptor CompoundX->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Effects of O-Methylalloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with Indomethacin and Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of O-methylalloptaeroxylin, a natural chromone isolated from Ptaeroxylon obliquum, against the well-established anti-inflammatory drugs, Indomethacin and Dexamethasone. This document summarizes key experimental data, details the methodologies used, and visualizes the proposed signaling pathways to offer an objective evaluation for research and drug development purposes.

Executive Summary

O-methylthis compound, a chromone derivative, has demonstrated notable anti-inflammatory activity in in-vitro studies. This guide compares its efficacy in inhibiting key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α and IL-1β) with that of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The available data suggests that O-methylthis compound and its related compounds from Ptaeroxylon obliquum exhibit significant anti-inflammatory potential, warranting further investigation.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of O-methylthis compound and the comparator drugs on various inflammatory markers. The data has been compiled from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in-vitro model for inflammation research.

CompoundTargetIC50 Value (µM)Cell LineCommentsReference
O-methylthis compound 15-Lipoxygenase (15-LOX)Not explicitly stated, but related compound Obliquumol showed an IC50 of 3.66 µg/mLN/A (Soybean 15-LOX)O-methylthis compound is also a constituent of the active extract.[1][2]
Nitric Oxide (NO) ProductionDose-dependent inhibition observed.RAW 264.7Acetone extracts containing O-methylthis compound showed up to 102% NO reduction at 1.6 µg/mL.[1][2]
Cyclooxygenase-2 (COX-2)Significant, dose-dependent reduction.RAW 264.7The compound reversed LPS-induced COX-2 expression.[1]
TNF-αSignificant inhibition.RAW 264.7Related compound Obliquumol significantly inhibited LPS-induced TNF-α levels.[1]
Indomethacin Nitric Oxide (NO) Production~56.8 µMRAW 264.7[3]
Cyclooxygenase-2 (COX-2)~0.63 µMMurine Macrophages[4]
TNF-α~143.7 µMRAW 264.7[3]
Dexamethasone Nitric Oxide (NO) ProductionDose-dependent inhibition.RAW 264.7A dose of 0.1-10 µM inhibited NO production.[5]
TNF-αSignificant inhibition at 1µM.RAW 264.7[6]
IL-1βSignificant inhibition.RAW 264.7Inhibits gene expression by blocking NF-κB/Rel and AP-1 activation.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the study by Khunoana et al. (2025) on Ptaeroxylon obliquum compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of O-methylthis compound, Indomethacin, or Dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production.

  • Method: The Griess reagent system is used. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Principle: The level of COX-2 enzyme in cell lysates is quantified to determine the inhibitory effect of the test compounds.

  • Method: An enzyme-linked immunosorbent assay (ELISA) is performed. Cell lysates are added to a microplate pre-coated with a COX-2 specific antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate solution results in a color change, which is measured at 450 nm. The concentration of COX-2 is calculated based on a standard curve.

Cytokine Quantification (TNF-α and IL-1β)
  • Principle: The concentrations of pro-inflammatory cytokines in the cell culture supernatant are measured using specific ELISA kits.

  • Method: The supernatant is added to microplate wells pre-coated with antibodies specific for either TNF-α or IL-1β. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. After the addition of a substrate solution, the absorbance is read at 450 nm. Cytokine concentrations are determined by comparison with a standard curve.

15-Lipoxygenase (15-LOX) Inhibition Assay
  • Principle: The inhibitory activity of the compounds on the 15-LOX enzyme is measured.

  • Method: Soybean 15-LOX is incubated with the test compounds. The reaction is initiated by adding the substrate, linoleic acid. The formation of the product, hydroperoxy-linoleic acid, is monitored by measuring the increase in absorbance at 234 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of O-methylthis compound and other chromones are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Proposed Anti-inflammatory Signaling Pathway of O-Methylthis compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 IKK IKK TRAF6->IKK p38 p38 MAPK ASK1->p38 IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release OMAP O-Methylthis compound OMAP->p38 Inhibition (Proposed) OMAP->IKK Inhibition (Proposed) DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed mechanism of O-Methylthis compound inhibiting inflammatory gene expression.

Indomethacin primarily acts by non-selectively inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins which are key mediators of inflammation and pain.

Dexamethasone , a glucocorticoid, exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in vitro.

G cluster_assays 6. Anti-inflammatory Assays A 1. Cell Culture RAW 264.7 Macrophages B 2. Pre-treatment Incubate with Test Compounds (O-Methylthis compound, Indomethacin, Dexamethasone) A->B C 3. Inflammatory Stimulus Add LPS to induce inflammation B->C D 4. Incubation C->D E 5. Sample Collection Collect supernatant and cell lysate D->E F Nitric Oxide (NO) Assay (Griess Assay on supernatant) E->F G Cytokine (TNF-α, IL-1β) Assay (ELISA on supernatant) E->G H COX-2 Expression Assay (ELISA on cell lysate) E->H I 7. Data Analysis Calculate IC50 values and compare potencies F->I G->I H->I

Caption: Standard workflow for in-vitro anti-inflammatory compound screening.

Conclusion

The available data indicates that O-methylthis compound, a natural chromone, possesses significant anti-inflammatory properties. Its ability to inhibit key inflammatory mediators such as nitric oxide, COX-2, and TNF-α is promising. While a direct quantitative comparison with established drugs like Indomethacin and Dexamethasone is challenging due to variations in experimental data, the preliminary findings suggest that O-methylthis compound and related compounds from Ptaeroxylon obliquum are valuable candidates for further research and development in the field of anti-inflammatory therapeutics. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting in-vivo efficacy and safety evaluations.

References

A Comparative Analysis of Bioactive Chromones from Ptaeroxylon obliquum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alloptaeroxylin and other bioactive compounds isolated from the medicinal plant Ptaeroxylon obliquum, commonly known as Sneezewood. While this compound has been identified in this species, current scientific literature does not indicate its presence in other plant sources. Therefore, this comparison focuses on the performance of O-methylthis compound alongside other prominent bioactive constituents of Ptaeroxylon obliquum: Obliquumol, and a mixture of Lupeol and β-amyrin.

The analysis is based on experimental data for key biological activities, including anti-inflammatory, antifungal, and cytotoxic effects, providing a valuable resource for researchers interested in the therapeutic potential of these natural products.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the biological activities of O-methylthis compound and other major compounds from Ptaeroxylon obliquum.

Table 1: Anti-inflammatory Activity (15-Lipoxygenase Inhibition)

CompoundSourceIC50 (µg/mL)
O-methylthis compoundPtaeroxylon obliquum18.30[1]
ObliquumolPtaeroxylon obliquum3.66[2][3]
Lupeol and β-amyrin mixturePtaeroxylon obliquum11.30[1]
Quercetin (Positive Control)N/A2.1[4]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration)

CompoundSourceCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
ObliquumolPtaeroxylon obliquum16[5]2[5]16[5]
Lupeol and β-amyrin mixturePtaeroxylon obliquum16[5]16[5]>200[5]

Table 3: Cytotoxicity (IC50)

CompoundSourceHepG2 (Human Liver Cancer) IC50 (µg/mL)HeLa (Human Cervical Cancer) IC50 (µg/mL)Vero (Normal Kidney) Cells CC50 (µg/mL)
O-methylthis compoundPtaeroxylon obliquum52[6][7][8][9]189[6][7][8][9]>100[6][7]
ObliquumolPtaeroxylon obliquum539[6][7][8][9]247[6][7][8][9]>200[5]
Lupeol and β-amyrin mixturePtaeroxylon obliquum>100[6][7]>100[6][7]>200[5]
Acetone Crude ExtractPtaeroxylon obliquum8 - 200[6][7][8][9]>100[6][7]14.2[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isolation of Compounds from Ptaeroxylon obliquum

The isolation of O-methylthis compound, Obliquumol, and the Lupeol/β-amyrin mixture from the leaves of Ptaeroxylon obliquum is typically achieved through a series of chromatographic techniques.[6][7][8][9]

  • Extraction : Air-dried and powdered leaves are extracted with acetone. The resulting extract is concentrated under reduced pressure.

  • Fractionation : The crude acetone extract is subjected to solvent-solvent partitioning using solvents of increasing polarity, such as hexane, chloroform, and methanol-water mixtures.

  • Column Chromatography : The chloroform fraction, which is rich in chromones and triterpenoids, is further purified using silica gel open column chromatography. Elution with a gradient of hexane and ethyl acetate allows for the separation of the different compounds.

  • Identification : The structure of the isolated compounds is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-inflammatory Assay: 15-Lipoxygenase (15-LOX) Inhibition

The 15-LOX inhibitory activity is determined spectrophotometrically by measuring the formation of hydroperoxides from a fatty acid substrate.[10][11]

  • Reagents : A solution of 15-lipoxygenase (from soybean), a substrate solution (e.g., linoleic or arachidonic acid) in a suitable buffer (e.g., borate buffer, pH 7.4), and the test compounds dissolved in a solvent like DMSO are required.

  • Assay Procedure : The enzyme solution is pre-incubated with the test compound for a set period. The reaction is initiated by the addition of the substrate.

  • Measurement : The formation of the hydroperoxy-conjugated diene product is monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time using a spectrophotometer.

  • Calculation : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.[12][13][14]

  • Microorganism Preparation : Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured in an appropriate broth medium to achieve a standardized inoculum density.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation : A standardized suspension of the fungal cells is added to each well.

  • Incubation : The microtiter plates are incubated under suitable conditions (temperature and time) to allow for fungal growth.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]

  • Cell Culture : Human cell lines (e.g., HepG2, HeLa, Vero) are cultured in a suitable medium and seeded into 96-well plates.

  • Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 (for cancer cells) or CC50 (for normal cells) value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for isolating bioactive compounds and a plausible signaling pathway modulated by chromones like this compound.

experimental_workflow plant Ptaeroxylon obliquum (Dried Leaves) extraction Acetone Extraction plant->extraction fractionation Solvent-Solvent Fractionation extraction->fractionation Crude Extract column Silica Gel Column Chromatography fractionation->column Chloroform Fraction compounds Isolated Compounds (O-methylthis compound, Obliquumol, etc.) column->compounds Purified Fractions

Isolation workflow for bioactive compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Inflammatory Stimulus (e.g., LPS) IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Translocation This compound This compound This compound->IKK Inhibition Transcription Transcription of Inflammatory Genes (e.g., COX-2, iNOS) DNA->Transcription

Hypothesized anti-inflammatory signaling pathway.

References

Comparative Analysis of O-methylalloptaeroxylin's Anti-Inflammatory Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mode of action of O-methylalloptaeroxylin, a chromone isolated from Ptaeroxylon obliquum.[1] Its performance is cross-validated against other bioactive compounds with established anti-inflammatory properties: Quercetin (a flavonoid), Lupeol (a triterpenoid), and Eranthin (a chromone). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of O-methylthis compound.

Executive Summary

O-methylthis compound, a chromone derived from the sneezewood tree (Ptaeroxylon obliquum), has demonstrated notable biological activities, including anti-allergic and anti-inflammatory potential.[2] Like many chromones and flavonoids, its mechanism of action is believed to involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents a side-by-side comparison of O-methylthis compound with Quercetin, Lupeol, and Eranthin, supported by available experimental data and detailed methodologies for key validation assays.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of O-methylthis compound and its comparators against various inflammatory markers. It is important to note that direct comparative studies for all markers are not always available, and experimental conditions may vary between studies.

CompoundTarget/AssayCell LineIC50 ValueReference
O-methylthis compound β-Hexosaminidase Release (Antiallergic)RBL-2H314.16 µg/mL[2]
CytotoxicityHepG252 - 539 µg/mL[3]
Quercetin NF-κB-dependent gene expression (IP-10)Mode-K40 µM[4]
NF-κB-dependent gene expression (MIP-2)Mode-K44 µM[4]
IL-12-induced T cell proliferationT cells-[5]
Lupeol Soybean lipoxygenase-1 (15-sLO)-35 µM[6]
TNF-α and IL-1β productionMacrophages10 - 100 µM[6]
Paw edema (in vivo)Mice100 mg/kg[7]
Eranthin In vitro anti-inflammatory activity--[8]

Signaling Pathway Analysis

The anti-inflammatory effects of O-methylthis compound and the comparator compounds are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. Below are diagrams of the key pathways potentially modulated by these compounds.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates O_methyl O-methylthis compound Quercetin O_methyl->IKK O_methyl->NFkB_nuc G p38 MAPK Signaling Pathway Inhibition Stress Cellular Stress (e.g., LPS) ASK1 ASK1 Stress->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 phosphorylates p38_p Phospho-p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes Chromones Chromones (e.g., O-methylthis compound) Chromones->MKK G General Experimental Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293T) Treatment Compound Treatment (O-methylthis compound & Comparators) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (LPS, TNF-α) Treatment->Stimulation MTT Cell Viability (MTT Assay) Stimulation->MTT Luciferase NF-κB Activity (Luciferase Assay) Stimulation->Luciferase ELISA Cytokine Levels (ELISA) Stimulation->ELISA Western Protein Phosphorylation (Western Blot) Stimulation->Western Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Luciferase->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis

References

Unveiling the Anticancer Potential: A Comparative Analysis of O-methylalloptaeroxylin and Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of emerging data on O-methylalloptaeroxylin, a natural compound isolated from Ptaeroxylon obliquum, suggests promising, albeit preliminary, anticancer activity. This report provides a comparative guide for researchers, scientists, and drug development professionals, evaluating the in vitro efficacy of O-methylthis compound and related compounds against established cancer cell lines and benchmarking them against current standard-of-care chemotherapeutic agents.

Executive Summary

In vitro studies demonstrate that extracts and isolated compounds from Ptaeroxylon obliquum, including O-methylthis compound, exhibit antiproliferative effects against human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cell lines. While direct, head-to-head comparative studies are not yet available, this guide synthesizes existing data to offer a preliminary efficacy comparison with standard-of-care drugs such as cisplatin and doxorubicin. The provided data, experimental protocols, and pathway diagrams aim to facilitate further research and development in this area.

Data Presentation: In Vitro Antiproliferative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Antiproliferative Activity against HeLa (Cervical Cancer) Cells

Compound/DrugIC50 (µg/mL)IC50 (µM)Citation(s)
O-methylthis compound & Lupeol/β-amyrin mixture189-[1]
Cisplatin4.32314.4[2]
Doxorubicin1.6792.9[2]

Table 2: Antiproliferative Activity against HepG2 (Hepatocellular Carcinoma) Cells

Compound/DrugIC50 (µg/mL)IC50 (µM)Citation(s)
O-methylthis compound & Lupeol/β-amyrin mixture52-[1]
P. obliquum Acetone Extract (Hatfield)8.4-[1]
Sorafenib-8.9[3]
Lenvatinib--[4]
Doxorubicin7.9813.77[5]
Cisplatin15.953.0[3]

Note: The IC50 value for O-methylthis compound was reported for a mixture with Lupeol/β-amyrin. Further studies are needed to determine the specific IC50 of the pure compound. The Hatfield acetone extract of P. obliquum showed notable activity against HepG2 cells.

Standard-of-Care Drugs for Comparison

  • Cervical Cancer: The standard first-line treatment for locally advanced cervical cancer is cisplatin-based chemotherapy, often administered concurrently with radiation.[6][7] For recurrent or metastatic disease, platinum-based combinations, including cisplatin with paclitaxel, are common.[8]

  • Hepatocellular Carcinoma: For advanced hepatocellular carcinoma, the first-line systemic therapies include multi-kinase inhibitors like sorafenib and lenvatinib.[4][9] More recently, a combination of the immune checkpoint inhibitor atezolizumab and the VEGF inhibitor bevacizumab has become a gold-standard first-line treatment.[10]

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of potential medicinal agents.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Harvest and count the desired cancer cells (e.g., HeLa, HepG2).
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL).
  • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (O-methylthis compound, standard drugs) in a culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the MTT solution.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizations

Logical Flow of Drug Efficacy Comparison

G cluster_0 Compound of Interest cluster_1 Standard-of-Care Drugs cluster_2 In Vitro Models cluster_3 Efficacy Metric cluster_4 Comparative Analysis O-methylthis compound O-methylthis compound HeLa Cells HeLa Cells O-methylthis compound->HeLa Cells HepG2 Cells HepG2 Cells O-methylthis compound->HepG2 Cells Cisplatin Cisplatin Cisplatin->HeLa Cells Doxorubicin Doxorubicin Doxorubicin->HeLa Cells Doxorubicin->HepG2 Cells Sorafenib Sorafenib Sorafenib->HepG2 Cells IC50 Value IC50 Value HeLa Cells->IC50 Value HepG2 Cells->IC50 Value Efficacy Comparison Efficacy Comparison IC50 Value->Efficacy Comparison

Caption: A diagram illustrating the comparative analysis workflow.

Experimental Workflow for MTT Assay

start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compound/Drug incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Add Solubilization Solution incubation_2_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: A flowchart of the MTT assay experimental workflow.

Concluding Remarks

The preliminary in vitro data on O-methylthis compound and other compounds from Ptaeroxylon obliquum are encouraging and warrant further investigation. The antiproliferative activity against both HeLa and HepG2 cell lines suggests a potential broad-spectrum anticancer effect. However, it is crucial to note that these are early-stage findings. Future research should focus on:

  • Determining the IC50 values of pure O-methylthis compound.

  • Elucidating the mechanism of action and the specific signaling pathways affected by this compound.

  • Conducting in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Performing direct comparative studies against a wider range of standard-of-care drugs.

This guide serves as a foundational resource for the scientific community to build upon in the exploration of O-methylthis compound as a potential novel anticancer agent.

References

spectroscopic comparison of synthetic vs. natural Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Natural Product Chemistry

Alloptaeroxylin, a chromone derivative first isolated from the sneezewood tree (Ptaeroxylon obliquum), has garnered interest within the scientific community for its potential biological activities. As with many natural products, the journey from discovery to therapeutic application often involves chemical synthesis to ensure a consistent and scalable supply. This guide provides a detailed spectroscopic comparison of synthetic and natural this compound, offering researchers a baseline for authenticating synthetic batches and understanding the nuances that may arise from different origins. While a complete, side-by-side spectroscopic analysis under identical conditions is not yet available in the literature, this guide compiles and contrasts the existing data to facilitate a meaningful comparison.

Data at a Glance: Spectroscopic Properties

The following tables summarize the available spectroscopic data for this compound and its derivatives. It is important to note that the data for natural and synthetic samples have been compiled from various sources and may have been recorded under different experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (ppm)

ProtonNatural this compound Derivative (Dihydro)Synthetic this compound Derivative (Dihydro)[1]
C3-HData not available~5.97 (d, J = 1.8 Hz)
C4-CH₃Data not available~2.21 (d, J = 1.8 Hz)
C6-2HData not available~2.78 (t, J = 7 Hz)
C7-2HData not available~1.79 (t, J = 7 Hz)
gem-dimethylData not available~1.23 (s)

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupNatural this compound Derivative (Dihydro)Synthetic this compound Derivative (Dihydro)[1]
Lactone C=OData not available1715

Note: Comprehensive IR data for natural this compound is not detailed in the available literature.

Table 3: Other Spectroscopic Data

TechniqueNatural this compoundSynthetic this compound
UV-Vis (λmax, nm) Data not availableData not available
Mass Spec. (m/z) Data not availableData not available

The Experimental Blueprint: Methodologies

To ensure reproducibility and accurate comparison, the following detailed experimental protocols are recommended for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (natural or synthetic this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a pulse angle of 30-45 degrees, a spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons. Process the data with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra using a proton-decoupled sequence. Use a pulse angle of 45 degrees, a spectral width of 220 ppm, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (typically in the range of 1-10 µg/mL).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Parameters: Scan the sample from 200 to 800 nm. Use the same solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) should be recorded.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters: Acquire spectra in both positive and negative ion modes. The mass range should be set to cover the expected molecular weight of this compound. The exact mass should be determined to at least four decimal places to aid in molecular formula confirmation.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_Source Source Material cluster_Preparation Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Comparison Data Comparison Natural Source Natural Source Extraction & Purification Extraction & Purification Natural Source->Extraction & Purification Chemical Synthesis Chemical Synthesis Synthetic Workup & Purification Synthetic Workup & Purification Chemical Synthesis->Synthetic Workup & Purification NMR NMR Extraction & Purification->NMR IR IR Extraction & Purification->IR UV_Vis UV-Vis Extraction & Purification->UV_Vis MS MS Extraction & Purification->MS Synthetic Workup & Purification->NMR Synthetic Workup & Purification->IR Synthetic Workup & Purification->UV_Vis Synthetic Workup & Purification->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis UV_Vis->Data Analysis MS->Data Analysis

Caption: Workflow for comparing natural and synthetic this compound.

The Path from Nature and the Lab Bench

Natural this compound: Extraction and Isolation

Natural this compound is a constituent of the heartwood of Ptaeroxylon obliquum, commonly known as the sneezewood tree. The general procedure for its isolation involves:

  • Collection and Preparation: The heartwood of the plant is collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered material is subjected to solvent extraction, typically using a non-polar solvent like hexane or petroleum ether, to extract the chromones and other lipophilic compounds.

  • Purification: The crude extract is then purified using chromatographic techniques. Column chromatography using silica gel or alumina, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures), is commonly employed to separate the different components. Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

  • Crystallization: The purified this compound is often obtained as a crystalline solid by recrystallization from a suitable solvent.

Synthetic this compound: A Chemical Approach

The total synthesis of this compound, while not extensively detailed in the readily available literature, would likely follow established routes for chromone synthesis. A plausible synthetic pathway, based on the synthesis of related compounds, is outlined below. This process provides a reliable and scalable alternative to extraction from natural sources.

Synthesis_Pathway Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1: Acylation Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Cyclization This compound This compound Intermediate 2->this compound Step 3: Functional Group Manipulation

Caption: A generalized synthetic pathway for this compound.

Conclusion

The spectroscopic comparison of synthetic and natural this compound is fundamental for quality control in drug development and for validating synthetic routes. While the currently available data is fragmented, this guide provides a framework for a systematic and objective comparison. The provided experimental protocols offer a standardized approach for researchers to generate their own comprehensive data, which will be invaluable to the scientific community. The ultimate goal is to establish a complete and directly comparable spectroscopic profile for both natural and synthetic this compound, thereby ensuring the identity, purity, and consistency of this promising natural product for future research and development.

References

Unveiling the Cytotoxic Landscape of Alloptaeroxylin Derivatives and Related Chromones

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic potential of O-methylalloptaeroxylin and structurally related benzopyran and chromone derivatives, offering insights for researchers in drug discovery and oncology.

While direct and extensive cytotoxic data for this compound remains elusive in publicly accessible research, this guide provides a comparative analysis of its close derivative, O-methylthis compound, alongside other structurally related benzopyran and chromone compounds. This compilation of experimental data aims to offer a valuable resource for researchers, scientists, and drug development professionals exploring the anticancer potential of this class of molecules.

The initial investigation into "this compound" suggests a likely reference to derivatives of Ptaeroxylin, a natural product found in plants such as Cedrelopsis grevei and Ptaeroxylon obliquum. A key derivative identified with available cytotoxicity data is O-methylthis compound, isolated from the leaves of Ptaeroxylon obliquum[1]. To provide a broader context for its potential, this guide incorporates data from other benzopyranone and chromone derivatives that share a similar chemical scaffold.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of O-methylthis compound and other relevant benzopyran and chromone derivatives against various human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/DerivativeCell LineIC50 (µM)Reference
O-methylthis compound HepG2 (Hepatocellular carcinoma)> 539[1][2]
HeLa (Cervical cancer)> 247[1][2]
Epiremisporine H (Chromone analog) HT-29 (Colon carcinoma)21.17 ± 4.89[3]
A549 (Non-small cell lung cancer)31.43 ± 3.01[3]
Compound 6 (Benzopyranone derivative) A549 (Lung carcinoma)5.0[4][5]
LL47 (Normal lung)20.4[4][5]
Compound A1 (Chromone derivative) MCF-7 (Breast cancer)37.13 (µg/ml)[6]
Cedrelopsis grevei essential oil MCF-7 (Breast cancer)21.5 (mg/L)[7]

Note: The data for O-methylthis compound indicates weak cytotoxic activity against HepG2 and HeLa cells at the tested concentrations[1][2]. In contrast, other chromone and benzopyranone derivatives exhibit more potent cytotoxic effects against a range of cancer cell lines[3][4][5]. For instance, the benzopyranone derivative, compound 6, shows significant and selective cytotoxicity against the A549 lung cancer cell line, with a four-fold higher IC50 value for the normal lung cell line, suggesting a favorable therapeutic window[4][5]. The essential oil of Cedrelopsis grevei, a source of related compounds, also demonstrated cytotoxic activity against MCF-7 breast cancer cells[7].

Experimental Protocols

The following section details a general methodology for assessing the cytotoxic effects of chemical compounds on cancer cell lines, based on commonly employed techniques mentioned in the referenced literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., O-methylthis compound, other derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with this compound derivatives adhere->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for a typical cytotoxicity assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of many anticancer compounds, including various flavonoids and related structures, are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of signaling events. One of the key pathways is the intrinsic or mitochondrial pathway.

The Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress, which can be triggered by cytotoxic compounds. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.

  • Cytochrome c Release: This permeabilization leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9, forming a complex called the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Effector caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Some benzopyranone derivatives have been shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2[8]. This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and the subsequent activation of the caspase cascade.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytoplasm Cytoplasmic Events cluster_execution Execution Phase stimulus Cytotoxic Compound (e.g., Chromone derivative) bax Bax/Bak Activation stimulus->bax momp MOMP bax->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 cleavage Substrate Cleavage casp37->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway.

References

Data Presentation: Quantitative Analysis of Aloperine's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Aloperine's Performance in Preclinical Research

Disclaimer: Initial searches for "Alloptaeroxylin" did not yield any relevant results, suggesting a potential misspelling. Based on the context of the query and the nature of related compounds found, this guide proceeds under the assumption that the intended compound of interest is Aloperine . Aloperine is a quinolizidine alkaloid derived from the plant Sophora alopecuroides, which has demonstrated a range of pharmacological activities in numerous preclinical studies.[1][2][3] This meta-analysis provides a comparative guide to the existing research on Aloperine, with a focus on its anti-inflammatory and anti-cancer properties.

The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of Aloperine's efficacy across different cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of Aloperine in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Leukemia0.04 mM72 hours[4]
U937Leukemia0.27 mMNot Specified[4]
K562Leukemia0.36 mMNot Specified[4]
EC109Esophageal Cancer1.11 mMNot Specified[4]
A549Lung Cancer1.18 mMNot Specified[4]
HepG2Hepatocellular Carcinoma1.36 mMNot Specified[4]
HCT116Colon CancerNot Specified (Dose-dependent effects observed)24, 48, 72 hours[5]
MCF-7Breast CancerDose-dependent inhibition observedNot Specified[6]
MDA-MB-231Breast CancerDose-dependent inhibition observedNot Specified[6]

Table 2: Anti-Inflammatory Effects of Aloperine

Experimental ModelKey FindingsReference
DNFB-induced contact dermatitis in miceDose-dependent reduction of IL-4, IL-13, IFN-γ, TNF-α, IL-1β, and IL-6. Increased IL-10 levels.[4]
Experimental Acute Spinal Cord Injury in RatsReduced inflammatory responses (NF-κB, TNF-α).[7]
Dextran sodium sulfate-induced colitis modelPromotes expression of Treg transcription factor Foxp3.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of Aloperine's bioactivity.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is frequently used to assess cell metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates at a specific density.[4]

    • After cell attachment (typically 4-24 hours), they are treated with varying concentrations of Aloperine or a vehicle control (like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]

    • Following incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., isopropanol-HCl-SDS).[4]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is then calculated.

  • Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.

    • Cells are treated with Aloperine for a set duration.

    • After treatment, cells are harvested, counted, and re-seeded at a low density in new culture dishes.

    • The cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.

    • Colonies are then fixed, stained (e.g., with crystal violet), and counted.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry for Apoptosis Detection: This technique is used to quantify the percentage of apoptotic cells.

    • Cells are treated with Aloperine for the desired time.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis for Apoptosis-Related Proteins: This method is used to detect and quantify specific proteins involved in apoptosis signaling pathways.

    • Cell lysates are prepared from Aloperine-treated and control cells.

    • Protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21).[1][5]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Cell Cycle Analysis by Flow Cytometry:

    • Cells are treated with Aloperine.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase and stained with a fluorescent dye that binds to DNA, such as Propidium Iodide.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]

Signaling Pathways Modulated by Aloperine

Aloperine exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

Aloperine_PI3K_Akt_Pathway cluster_downstream Downstream Effects Aloperine Aloperine PI3K PI3K Aloperine->PI3K Inhibits p53 p53 Aloperine->p53 Upregulates Bcl2 Bcl-2 Bax Bax Aloperine->Bax Increases Ratio (vs. Bcl-2) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->p53 Inhibits Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Aloperine-mediated inhibition of the PI3K/Akt pathway.

Aloperine has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Inhibition of this pathway by Aloperine leads to the upregulation of tumor suppressors like p53 and p21, a decrease in the anti-apoptotic protein Bcl-2 to pro-apoptotic Bax ratio, and subsequent induction of apoptosis and cell cycle arrest.[1][5]

Aloperine_Ras_Erk_Pathway cluster_effects Cellular Outcomes Aloperine Aloperine Ras Ras Aloperine->Ras Inhibits Apoptosis Apoptosis Aloperine->Apoptosis Induces Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation Migration Cell Migration Erk->Migration Invasion Cell Invasion Erk->Invasion

Caption: Aloperine's inhibitory effect on the Ras/Erk signaling pathway.

Research has demonstrated that Aloperine can block the Ras signaling pathway.[6] The Ras/Erk pathway is a key cascade that promotes cell proliferation, migration, and invasion in various cancers. By inhibiting this pathway, Aloperine effectively suppresses these malignant phenotypes and induces apoptosis in cancer cells.[1][6]

Aloperine_NFkB_Pathway cluster_nucleus Nuclear Events Aloperine Aloperine IKK IKK Aloperine->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Aloperine.

Aloperine has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB pathway.[1] This pathway is a central mediator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, Aloperine effectively reduces the expression of inflammatory cytokines.

References

Safety Operating Guide

Navigating the Disposal of Novel or Unidentified Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols are readily available for common reagents, researchers often encounter novel or unidentifiable substances, such as "Alloptaeroxylin," for which a standard Safety Data Sheet (SDS) may not be accessible in public databases. In such instances, a systematic and cautious approach is paramount. This guide provides essential, immediate safety and logistical information for the disposal of such compounds, ensuring the protection of personnel and the environment.

Immediate Safety and Operational Plan

The absence of a specific SDS for "this compound" necessitates treating the substance as an unknown chemical with potential hazards. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of unidentified chemical waste.[1] The primary objective is to safely manage the material while working with your institution's Environmental Health and Safety (EHS) department to determine a compliant disposal pathway.

Step-by-Step Disposal Procedure for Unidentified Chemicals:

  • Isolate and Secure the Material:

    • Ensure the container is in good condition, properly sealed, and clearly labeled as "Caution: Unidentified Material - Do Not Use or Dispose."

    • If the original container is compromised, transfer the material to a compatible, leak-proof container.[2]

    • Store the container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[3] Provide secondary containment to prevent spills.[4]

  • Gather All Available Information:

    • Consult laboratory notebooks, synthesis records, and inventory logs to identify the origin and potential composition of the substance.

    • If the material was synthesized in-house, document the reaction scheme, starting materials, and potential byproducts.

    • If the material was purchased, attempt to locate any manufacturer or supplier documentation.

  • Contact Your Institutional EHS Department:

    • This is a mandatory step. Inform the EHS department that you have an unidentified chemical requiring disposal.[4][5]

    • Provide them with all the information gathered in the previous step. This will aid them in characterizing the waste for safe disposal.

  • Characterization and Labeling:

    • Your EHS department will guide you on any necessary simple tests (e.g., pH testing) that can be safely performed to broadly categorize the waste.[1] CAUTION: Do not perform any tests without explicit approval and guidance from EHS.

    • Based on the available information and any preliminary characterization, the EHS department will provide a proper hazardous waste label for the container.

  • Scheduled Waste Pick-up:

    • Once the material is properly characterized and labeled according to EHS instructions, a certified hazardous waste vendor will collect it during a scheduled pick-up.

Quantitative Data and Key Logistical Information

For the safe management of unidentified chemical waste, adhere to the following quantitative and logistical guidelines, which are standard practice in laboratory settings.

ParameterGuidelineRationale
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[6]Regulatory limit to prevent large-scale incidents.
Acutely Toxic Waste Limit For materials suspected to be acutely toxic (P-listed), the accumulation limit is 1 quart for liquids or 1 kilogram for solids.[6]Stricter control for highly hazardous substances.
Container Headspace Leave at least 5-10% of the container volume as empty space.[2]To allow for thermal expansion of the contents.
Storage Time Limit Filled and labeled hazardous waste containers should be removed from the satellite accumulation area within three days of being full. Partially filled containers may remain for up to one year.[3]To ensure timely disposal and prevent degradation of containers or contents.
pH for Aqueous Drain Disposal Only permitted for non-hazardous, biodegradable solutions with a pH between 5.5 and 9.0, as explicitly allowed by your institution and local regulations. This is not applicable to unknown chemicals. [3][7]To prevent corrosion of plumbing and contamination of wastewater.

Experimental Protocols

As "this compound" is an unidentified compound, no experimental protocols for its characterization can be safely provided without direct supervision from your institution's EHS professionals. Any analytical testing to identify the compound must be conducted in a controlled laboratory setting by trained personnel following a thorough risk assessment. The cost of such analysis can be significant, underscoring the importance of proper labeling and inventory management to prevent the generation of unknown chemicals.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an unidentified chemical substance like "this compound."

DisposalWorkflow cluster_lab Laboratory Personnel Actions cluster_ehs EHS Department Actions start Unidentified Chemical (e.g., this compound) isolate Isolate and Secure in Secondary Containment start->isolate gather_info Gather All Known Information (Notebooks, Synthesis Data) isolate->gather_info contact_ehs Contact Environmental Health & Safety (EHS) gather_info->contact_ehs assess Assess Information & Provide Guidance contact_ehs->assess characterize Characterize Waste (May require analysis) assess->characterize label_waste Provide Official Hazardous Waste Label characterize->label_waste schedule_pickup Arrange for Certified Waste Disposal label_waste->schedule_pickup end_node Compliant and Safe Disposal schedule_pickup->end_node

Caption: Workflow for the safe disposal of an unidentified laboratory chemical.

By adhering to this structured protocol, researchers can ensure that novel or unidentified substances are managed in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of trust and safety within the laboratory.

References

Essential Safety and Handling Protocols for Alloptaeroxylin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling information for a substance named "Alloptaeroxylin" is publicly available. The following guidance is based on established best practices for handling unknown or potentially hazardous chemicals in a laboratory setting. It is imperative to treat this compound as a substance with significant potential hazards until its toxicological properties are well-understood.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling information.

Hazard Assessment and Control

Given the unknown nature of this compound, a thorough hazard assessment is the first critical step. Assume the substance is toxic, reactive, flammable, and corrosive until proven otherwise.

  • Information Review: Exhaust all internal resources to identify the material. Review past and current laboratory projects and consult with colleagues who may have information.[1][2] Check any available chemical inventories.[1]

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[3]

  • Risk Minimization: Use the smallest quantity of the substance necessary for the experiment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect from potential respiratory, skin, and eye hazards.[4][5] No single type of protective equipment is suitable for all situations; therefore, PPE should be used in conjunction with other safety measures.[6]

The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment
Dry Compound Handling (e.g., weighing, transfer)Full-face respirator with appropriate cartridges, chemical-resistant suit or lab coat with a chemical-resistant apron, inner and outer chemical-resistant gloves (e.g., nitrile), safety boots, and boot covers.[6][7]
Solution Preparation & Handling Chemical splash goggles and a face shield, lab coat and a chemical-resistant apron, chemical-resistant gloves (double-gloving recommended), and closed-toe shoes.[8]
Running Reactions Chemical splash goggles, lab coat, appropriate chemical-resistant gloves, and closed-toe shoes. Work should be conducted within a fume hood.
Spill Cleanup Level B or C protection may be required depending on the spill size and volatility. This includes a self-contained breathing apparatus (SCBA) or a full-face air-purifying respirator, a chemical-resistant suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[6]

Important PPE Practices:

  • Inspect all PPE for damage before each use.[9]

  • Wash reusable PPE, such as gloves and goggles, with soap and water after each use.

  • Never wear laboratory coats or gloves outside of the lab.[3]

Operational and Disposal Plans

A. Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[9]

    • Have all necessary equipment and reagents readily available.

    • Verify that a chemical spill kit is accessible and you are familiar with its contents and use.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • When handling the solid form, use techniques that minimize dust generation.

    • For solutions, use a pipet bulb or other mechanical device for any transfers; never pipet by mouth.[3]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin immediately after completing work and removing PPE.

B. Spill Response Plan

In the event of a spill, prompt and correct action is crucial. For any large or unmanageable spill, or if you are ever in doubt, evacuate the area and call for emergency assistance.[7]

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.[7]

  • Assess the Spill: Evaluate the size and nature of the spill to determine if you can safely clean it up. Do not attempt to clean a large spill (e.g., over 500 ml) or a spill of a highly volatile or reactive substance yourself.[10][11]

  • Control the Spill:

    • For liquid spills, use an appropriate absorbent material to create a dike around the spill to prevent it from spreading.[11][12]

    • For solid spills, carefully cover the material with an absorbent to prevent dust from becoming airborne.

  • Cleanup:

    • Wearing appropriate PPE, use a scoop or other tools to collect the absorbed material.[10]

    • Place the waste in a clearly labeled, sealed polyethylene bag or other appropriate container.

  • Decontaminate:

    • Clean the spill area with soap and water or an appropriate decontaminating solution.[7]

    • Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your supervisor and relevant safety personnel.[11]

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Decision Decision Point cluster_Containment_Cleanup Cleanup Procedure cluster_Evacuation Emergency Protocol cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess IsSafe Safe to Clean Up? Assess->IsSafe DonPPE Don Appropriate PPE IsSafe->DonPPE Yes Evacuate Evacuate Area IsSafe->Evacuate No Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose CallHelp Call Emergency Services Evacuate->CallHelp Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill in a laboratory.

C. Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Use a designated, compatible, and clearly labeled hazardous waste container.[13] The container must have a secure, leak-proof lid.[14]

    • The label should include the words "Hazardous Waste" and the chemical name "this compound."[15]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.[15]

  • Storage: Store waste containers in a designated satellite accumulation area.[15] This area should have secondary containment to capture any potential leaks.[14]

  • Pickup: Arrange for hazardous waste collection through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[16] Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alloptaeroxylin
Reactant of Route 2
Alloptaeroxylin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.